Ethanesulfonic acid, butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIXLYXKKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599329 | |
| Record name | Butyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14245-63-7 | |
| Record name | Butyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Direct Esterification Approaches
The most conventional method for synthesizing butyl ethanesulfonate (B1225610) is through the direct esterification of ethanesulfonic acid with butanol. This reaction, while straightforward in principle, involves critical considerations regarding catalysis and reaction conditions to achieve high efficiency.
Reaction of Ethanesulfonic Acid with Butanol: Catalytic Considerations
The esterification of a carboxylic acid with an alcohol is a reversible reaction that is typically catalyzed by an acid. youtube.comyoutube.com Similarly, the formation of butyl ethanesulfonate from ethanesulfonic acid and butanol benefits significantly from the presence of a catalyst to accelerate the reaction towards the product. Ethanesulfonic acid itself can act as a catalyst, but the addition of other strong acids is common practice to improve reaction rates.
Common homogeneous catalysts for esterification reactions include strong mineral acids like sulfuric acid and phosphoric acid, as well as organic sulfonic acids such as p-toluenesulfonic acid (PTSA). researchgate.netgoogle.comnih.gov These catalysts function by protonating the oxygen of the sulfonic acid group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the butanol molecule. youtube.com
In recent years, there has been a significant shift towards the development and use of heterogeneous or solid acid catalysts. aurak.ac.aeunud.ac.id These offer advantages in terms of separation from the reaction mixture, reduced corrosivity, and potential for reusability. aurak.ac.ae Examples of solid acid catalysts applicable to this type of esterification include:
Sulfonated Resins: Ion-exchange resins like Amberlyst-15, which possess sulfonic acid groups, have proven effective in various esterification reactions. aurak.ac.aeresearchgate.net
Sulfonated Zeolites: These materials offer strong acidic sites within a structured porous framework, which can be tailored for selectivity. mdpi.com
Metal Oxides and Mixed Oxides: Materials like sulfated zirconia or silica-supported catalysts can also provide the necessary acidic sites for the reaction. aurak.ac.aenih.gov
Zwitterionic Compounds: Certain sulfonic acid compounds containing a nitrogen atom can act as effective and recyclable catalysts for esterification. google.com
The choice of catalyst depends on factors such as reaction scale, desired purity, and process economics, with a growing emphasis on environmentally benign and recyclable options. riken.jp
Optimization of Reaction Conditions and Yields
Achieving a high yield of butyl ethanesulfonate requires careful optimization of several reaction parameters. The reversible nature of esterification means that reaction equilibrium must be shifted towards the product side. nih.gov This is commonly achieved by removing water, a byproduct of the reaction, through methods like azeotropic distillation.
Key parameters that are typically optimized include:
Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive one (in this case, likely butanol), can drive the equilibrium towards the formation of the ester. nih.gov
Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration exists where the rate is maximized without causing unwanted side reactions or significant product contamination.
Temperature: Higher temperatures generally increase the reaction rate. However, the temperature must be controlled to avoid decomposition of reactants or products and to manage the reaction equilibrium.
Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved. nih.gov
The following table illustrates typical parameters investigated for the optimization of similar esterification reactions, which are directly relevant to the synthesis of butyl ethanesulfonate.
Table 1: Parameters for Optimization of Esterification Reactions
| Parameter | Range Investigated | Rationale |
|---|---|---|
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 20:1 nih.gov | To shift the reaction equilibrium towards the product side. |
| Catalyst Loading (% w/w) | 0.25% to 5.0% nih.govresearchgate.net | To increase the reaction rate to an optimal level. |
| Temperature (°C) | 40°C to 120°C nih.govresearchgate.net | To balance reaction rate with potential side reactions and equilibrium position. |
| Reaction Time (minutes) | 3 to 240 minutes nih.govnih.gov | To achieve maximum conversion and determine the optimal reaction duration. |
By systematically adjusting these variables, a high conversion of ethanesulfonic acid to its butyl ester can be achieved, often exceeding 98% under optimized conditions for analogous systems. researchgate.net
Transesterification Reactions
Transesterification represents an alternative pathway to sulfonate esters where an existing ester is converted into another by exchanging the alcohol moiety.
Exchange of Alkyl Groups in Sulfonate Esters
This method involves the reaction of a sulfonate ester, such as methyl or ethyl ethanesulfonate, with butanol. The reaction results in the displacement of the original alkyl group (methyl or ethyl) by the butyl group, forming butyl ethanesulfonate and releasing methanol (B129727) or ethanol (B145695). This equilibrium-driven process is particularly useful if a different ethanesulfonate ester is more readily available as a starting material. A notable example is the borane-catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters. rsc.org
Catalyst Systems for Transesterification
Like direct esterification, transesterification is typically a catalyzed process. The catalysts can be acidic or basic in nature.
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used. researchgate.net
Base Catalysts: Strong bases such as sodium methoxide (B1231860) or potassium hydroxide (B78521) are also effective. unud.ac.id
Organometallic Catalysts: Various metal-based catalysts, including those based on zinc, have been studied for transesterification reactions. mdpi.comnih.gov Zinc acetate, for instance, is effective in facilitating ester-exchange reactions. mdpi.com
Enzymatic Catalysts: Lipases can be used as biocatalysts for transesterification under milder reaction conditions, offering high selectivity. researchgate.net
Table 2: Catalyst Systems for Transesterification
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid researchgate.net | Elevated temperatures |
| Base Catalysts | Sodium Hydroxide, Potassium Hydroxide unud.ac.id | Varies, often mild temperatures |
| Organometallic | Zinc Acetate, Zinc Oxide mdpi.comnih.gov | Solvent-free, elevated temperatures |
| Enzymes | Lipases (e.g., Novozym 435) researchgate.net | Mild temperatures (e.g., 60°C) |
Alternative Synthesis Routes for Sulfonic Acid Esters
Beyond direct esterification and transesterification, other synthetic strategies have been developed for the preparation of sulfonic acid esters.
One widely used laboratory method is the reaction of a sulfonyl chloride (e.g., ethanesulfonyl chloride) with an alcohol (butanol) in the presence of a base like pyridine (B92270). eurjchem.com The base neutralizes the HCl generated during the reaction. youtube.com
Another mild and efficient method involves the reaction of sulfonic acids directly with trialkyl orthoformates. mdma.ch For instance, ethanesulfonic acid can be smoothly converted to its ethyl ester by reacting with triethyl orthoformate, and a similar reaction with tributyl orthoformate would yield the butyl ester. mdma.chchemicalbook.comatamanchemicals.com This reaction can often be carried out at room temperature or with gentle heating and gives high yields. mdma.ch
More recent developments include solvent-free and catalyst-free methods. One such approach utilizes dimethyl sulfate (B86663) or diethyl sulfate as both a reagent and a solvent to synthesize aryl and heteroaryl sulfonic esters, a protocol that could potentially be adapted for alkyl sulfonic acids. sci-hub.seresearchgate.net
Finally, a less common method involves reacting the sulfonic acid with an ester of phosphoric acid or an adduct formed between a strong acid ester (like sulfuric acid) and an amide such as dimethylformamide. google.com
Methods from Free Sulfonic Acids
The direct esterification of ethanesulfonic acid with butanol represents a fundamental approach to synthesizing the butyl ester. This reaction is analogous to the Fischer-Speier esterification of carboxylic acids. nih.govyoutube.com It typically requires an acid catalyst and conditions that drive the reaction equilibrium towards the product, usually by removing the water formed during the reaction. nih.gov
To facilitate this reaction, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) is often employed. youtube.com The reaction is conducted under reflux, and the water byproduct is typically removed using a Dean-Stark apparatus to shift the equilibrium to favor ester formation. nih.gov While effective, this method requires careful control of conditions to prevent side reactions, such as the dehydration of butanol.
A detailed theoretical study on the esterification of benzenesulfonic acid with methanol suggests that the direct reaction between a sulfonic acid and an alcohol is mechanistically complex, involving potential SN1 or SN2 pathways. nih.govrsc.org The study highlights that for the reaction to proceed efficiently, high concentrations of both the sulfonic acid and the alcohol are necessary, with minimal water present. enovatia.com
Table 1: Key Features of Direct Esterification from Free Sulfonic Acid
| Feature | Description |
|---|---|
| Reactants | Ethanesulfonic acid, Butanol |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) |
| Conditions | Reflux, water removal (e.g., Dean-Stark trap) |
| Driving Force | Removal of water byproduct to shift equilibrium |
| Reference | Analogy to Fischer-Speier Esterification nih.govyoutube.com |
Utilizing Phosphoric Acid Esters as Reagents
The synthesis of ethanesulfonic acid, butyl ester, through the direct use of phosphoric acid esters as reagents is not a widely documented or standard method in chemical literature. Research indicates that acids weaker than sulfonic acids, including phosphoric acid, are generally ineffective at protonating an alcohol sufficiently to catalyze the formation of a sulfonate ester, even in the absence of water. enovatia.com Therefore, this pathway is not considered a conventional or efficient route for the preparation of this specific compound.
Application of Adducts of Strong Acid Esters with Amides
The application of adducts formed from strong acid esters and amides, such as Vilsmeier-type reagents, for the synthesis of sulfonate esters like butyl ethanesulfonate is not a commonly reported method. While these adducts are powerful reagents in other areas of organic synthesis, their specific application for the direct conversion of ethanesulfonic acid or its salts to the corresponding butyl ester is not well-established in the available scientific literature.
O-Alkylation Strategies for Ester Formation
A highly effective and common method for preparing sulfonate esters is the O-alkylation of a sulfonate salt. In this strategy, a salt such as sodium ethanesulfonate is reacted with an alkylating agent like a butyl halide (e.g., butyl bromide or butyl iodide). nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The ethanesulfonate anion acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide leaving group.
The general reaction is: CH₃CH₂SO₃⁻Na⁺ + CH₃(CH₂)₃-Br → CH₃CH₂SO₃(CH₂)₃CH₃ + NaBr
This method is advantageous because it avoids the use of strong acids and the need to remove water from an equilibrium. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 pathway. The choice of the leaving group on the butyl moiety is important; iodide is a better leaving group than bromide, which is better than chloride, leading to faster reaction rates.
Table 2: O-Alkylation Reaction Parameters
| Parameter | Details |
|---|---|
| Substrates | Sodium ethanesulfonate, Butyl halide (e.g., Butyl Bromide) |
| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |
| Solvent | Polar aprotic (e.g., DMF, Acetone) |
| Key Advantage | Avoids harsh acidic conditions and equilibrium limitations |
Mechanistic Principles Underlying Ester Synthesis
The formation of sulfonate esters is governed by fundamental principles of nucleophilic substitution at the sulfur atom or at an alkyl carbon. The specific pathway depends on the chosen reactants and conditions.
Nucleophilic Acyl Substitution Pathways in Esterification
The term "nucleophilic acyl substitution" is most precise for carbonyl compounds. The analogous reaction at a sulfonyl center is more accurately described as nucleophilic substitution at sulfur.
When a sulfonyl chloride (e.g., ethanesulfonyl chloride) is used as the starting material to react with butanol, the mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. pearson.comyoutube.com This is followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct. youtube.com
The steps are as follows:
Nucleophilic Attack: The oxygen of butanol attacks the sulfur atom of ethanesulfonyl chloride.
Leaving Group Departure: The chloride ion is displaced, forming a protonated sulfonate ester intermediate.
Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen, yielding the final neutral ester, this compound. youtube.com
This process occurs with retention of configuration at the alcohol's carbon atom because the C-O bond is not broken. chegg.com
In the case of direct esterification of free ethanesulfonic acid, theoretical studies suggest two plausible pathways. nih.gov
SN1-like pathway: This involves the formation of a highly reactive sulfonylium cation (CH₃CH₂SO₂⁺) intermediate, which is then attacked by the alcohol.
SN2-like pathway: This involves the transfer of a butyl group from a protonated butanol molecule to the ethanesulfonate anion. nih.gov
The dominant pathway is highly dependent on the reaction conditions, particularly the concentration of reactants and the presence of water. enovatia.com
Considerations of Leaving Group Effects
The concept of the leaving group is central to understanding the synthesis and reactivity of sulfonate esters.
In Ester Formation: When synthesizing the ester from ethanesulfonyl chloride, the chloride ion (Cl⁻) is the leaving group. Its departure is facilitated by the strong electrophilicity of the sulfonyl sulfur. Alternatively, if a sulfonic anhydride (B1165640) is used, a sulfonate anion (CH₃CH₂SO₃⁻) acts as the leaving group, which is an excellent leaving group due to its stability. youtube.com
In Ester Reactivity: The exceptional stability of the sulfonate anion is the primary reason why sulfonate esters themselves are excellent substrates for further nucleophilic substitution reactions. The ethanesulfonate anion (CH₃CH₂SO₃⁻) is a very weak base, being the conjugate base of a strong acid (ethanesulfonic acid). The negative charge on the resulting anion is effectively delocalized across the three oxygen atoms through resonance. youtube.com This high stability makes the sulfonate group an excellent leaving group (nucleofuge), often cited as being even better than halides. libretexts.org This property is fundamental to the use of sulfonate esters as alkylating agents in organic synthesis.
Table 3: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃CH₂SO₃(CH₂)₃CH₃ |
| Ethanesulfonic acid | CH₃CH₂SO₃H |
| Butanol | CH₃(CH₂)₃OH |
| Sulfuric acid | H₂SO₄ |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H |
| Sodium ethanesulfonate | CH₃CH₂SO₃Na |
| Butyl bromide | CH₃(CH₂)₃Br |
| Ethanesulfonyl chloride | CH₃CH₂SO₂Cl |
| Pyridine | C₅H₅N |
| Benzenesulfonic acid | C₆H₅SO₃H |
Stereochemical Aspects in Ester Formation
The formation of a chiral center in this compound can be achieved through two primary conceptual pathways: the use of a chiral butanol or the utilization of an ethanesulfonic acid derivative that is itself chiral. The most common and well-understood method involves the former approach, particularly the use of enantiomerically pure secondary alcohols like (R)- or (S)-butan-2-ol.
Mechanistic Pathway and Retention of Stereochemistry
The reaction of a chiral alcohol with an achiral sulfonyl chloride, such as ethanesulfonyl chloride, is a cornerstone of stereospecific synthesis. This transformation is widely recognized to proceed with retention of configuration at the chiral carbon of the alcohol. The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.
Crucially, the carbon-oxygen (C-O) bond of the chiral alcohol remains intact throughout the reaction. Since none of the bonds to the stereocenter are broken or formed during the esterification, the original stereochemistry of the alcohol is preserved in the resulting sulfonate ester. For example, the reaction of (S)-butan-2-ol with ethanesulfonyl chloride will yield (S)-butan-2-yl ethanesulfonate. This principle is a fundamental tool in organic synthesis, allowing for the predictable transfer of stereochemical information from a chiral starting material to a product.
Synthesis of Chiral Ethanesulfonate Esters
While specific detailed research findings on the synthesis of enantiomerically pure butyl ethanesulfonate are not extensively documented in readily available literature, the synthesis of analogous chiral sulfonate esters is well-established and serves as a direct model. The general procedure involves the slow addition of the sulfonyl chloride to a cooled solution of the chiral alcohol and a base in an inert solvent.
The table below presents a representative, though generalized, synthetic protocol for the preparation of a chiral secondary butyl sulfonate ester, based on analogous and well-understood reactions.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Expected Stereochemical Outcome |
|---|---|---|---|---|---|
| (S)-Butan-2-ol | Ethanesulfonyl chloride | Pyridine | Dichloromethane | (S)-Butan-2-yl ethanesulfonate | Retention of configuration |
| (R)-Butan-2-ol | Ethanesulfonyl chloride | Triethylamine | Diethyl ether | (R)-Butan-2-yl ethanesulfonate | Retention of configuration |
This table is illustrative and based on established principles of stereospecific sulfonylation reactions.
The specific rotation of the resulting ester is a key characteristic for confirming the stereochemical outcome. For instance, pure (S)-2-butanol has a specific rotation of +13.52°. doubtnut.comdoubtnut.com The specific rotation of the resulting (S)-butan-2-yl ethanesulfonate would be expected to be a distinct, measurable value that confirms the retention of the (S)-configuration.
Alternative Approaches to Stereochemistry
While less common for simple alkyl sulfonates, another theoretical approach to introducing chirality is to have a stereogenic center on the ethanesulfonyl group itself. This would involve substitution at the alpha-carbon of the ethyl group, creating a chiral sulfonyl chloride. The subsequent esterification with an achiral alcohol like n-butanol would then lead to a diastereomeric product. However, the synthesis of such chiral ethanesulfonyl chlorides is more complex and not a standard route for introducing stereochemistry in this context.
Chemical Reactivity and Reaction Pathway Elucidation
Hydrolytic Degradation Pathways
Hydrolysis of Ethanesulfonic acid, butyl ester, which involves the cleavage of the ester bond by water, can be significantly influenced by the presence of acids or bases.
The acid-catalyzed hydrolysis of sulfonate esters like butyl ethanesulfonate (B1225610) is a topic of detailed mechanistic study. Unlike the well-understood AAC2 mechanism for most carboxylic esters, which involves protonation of the carbonyl oxygen followed by nucleophilic attack of water, the mechanism for sulfonate esters can be more complex. chemguide.co.uk The hydrolysis of aliphatic sulfonate esters, such as ethyl ethanesulfonate, has been shown to proceed substantially through a BAL1-E1 mechanism, involving the fission of the bond between the alkyl oxygen and the carbon atom. oup.com
A key finding from tracer experiments using H₂¹⁸O is that the hydrolysis of ethyl ethanesulfonate occurs with 100% C–O bond fission, indicating that the nucleophilic attack occurs on the alkyl carbon (a BAL1 mechanism) rather than the sulfur atom. oup.com This is distinct from some cyclic sulfonate esters (sultones), where S–O fission can occur. oup.com The reaction is initiated by the protonation of the sulfonate ester. The presence of a strong acid catalyst is crucial, as weaker acids are generally ineffective at protonating the alcohol to a sufficient degree to catalyze the reaction. enovatia.com
The general mechanism can be depicted as follows:
Protonation of one of the oxygen atoms of the sulfonate group by a hydronium ion (H₃O⁺). chemguide.co.uk
Unimolecular cleavage of the C-O bond to form a butyl carbocation and ethanesulfonic acid (BAL1 pathway).
The carbocation is then attacked by water to form butanol after deprotonation.
This mechanism is supported by studies on various alkyl arenesulfonates, where the effects of solvent ionizing properties and the structure of the alkyl group point towards a reaction where ionization is the rate-controlling step. cdnsciencepub.com
The hydrolysis of sulfonate esters in the presence of a base, such as sodium hydroxide (B78521), is analogous to the saponification of carboxylic esters. chemguide.co.ukyoutube.com However, the mechanistic details have been a subject of considerable debate, with evidence presented for both concerted (SN2-type) and stepwise (addition-elimination) pathways. acs.orgnih.govrsc.org
For aliphatic sulfonate esters like butyl ethanesulfonate, the reaction with hydroxide ions generally proceeds via a nucleophilic attack on the carbon atom of the alkyl group (BAL1-E1 mechanism), leading to the formation of butanol and the ethanesulfonate anion. oup.com
Reaction: CH₃CH₂SO₂O(CH₂)₃CH₃ + OH⁻ → CH₃CH₂SO₃⁻ + HO(CH₂)₃CH₃
The mechanism of alkaline hydrolysis for sulfonate esters, in general, can be sensitive to the nature of the leaving group. Some studies on aryl sulfonates have shown a break in Brønsted correlations, suggesting a change in mechanism from a stepwise process with a pentavalent intermediate for poor leaving groups to a concerted process for good leaving groups. rsc.org However, other extensive studies suggest that a single concerted pathway via an early transition state is more likely for a range of aryl sulfonates. acs.orgnih.gov While these studies focus on aryl esters, they provide insight into the fundamental reactivity of the sulfonyl group. In the case of simple alkyl sulfonates like butyl ethanesulfonate, the attack at the α-carbon of the butyl group is the predominant pathway. oup.com
Table 1: Comparison of Fission Pathways in Hydrolysis of Sulfonate Esters oup.com
| Compound | Fission Pathway | C–O Fission (%) | S–O Fission (%) |
| Ethyl ethanesulfonate | BAL1 | 100 | 0 |
| 1,3-Propanesultone | BAL1 / SN2 at Sulfur | 85.6 | 14.4 |
The environment in which hydrolysis occurs has a profound impact on the reaction rate and equilibrium.
Presence of Water: The rate of hydrolysis is highly dependent on the concentration of water. Even small amounts of water can significantly suppress the formation of sulfonate esters from the corresponding acid and alcohol by driving the equilibrium towards hydrolysis. enovatia.compqri.org In one study, the inclusion of 5% water decreased the equilibrium level of ethyl methanesulfonate (B1217627) by approximately five-fold. enovatia.com
Solvent Effects: The rate of hydrolysis is influenced by the polarity and nucleophilicity of the solvent. In mixed solvents like water-acetone or water-dioxane, the rate changes with the solvent composition. oup.comcdnsciencepub.com For ion-dipole reactions like alkaline hydrolysis, increasing the ethanol (B145695) content in aqueous ethanol mixtures leads to a decrease in the reaction rate, which correlates with the decrease in the dielectric constant of the medium. ias.ac.in This is because a more polar solvent can better stabilize the charged transition state relative to the neutral reactants, thus accelerating the reaction.
pH and Catalysis: The hydrolysis of sulfonate esters is catalyzed by both acid and base. chemguide.co.uk The reaction is slowest at neutral pH and accelerates under acidic or alkaline conditions. Studies have shown that sulfonate ester formation (the reverse of hydrolysis) is exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol, requiring a highly acidic environment. enovatia.com Conversely, neutralizing any acid present with even a slight excess of base completely prevents ester formation and promotes hydrolysis. enovatia.comacs.org
Transesterification Reactions with Other Alcohols
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new sulfonate ester and butanol.
Reaction: CH₃CH₂SO₂O(CH₂)₃CH₃ + R'OH ⇌ CH₃CH₂SO₂OR' + HO(CH₂)₃CH₃
The mechanism of transesterification can proceed under either acidic or basic catalysis, similar to hydrolysis. masterorganicchemistry.com
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of a sulfonate oxygen, making the sulfur atom more electrophilic. The new alcohol (R'OH) then acts as a nucleophile, attacking the sulfur atom or, more likely for aliphatic sulfonates, the α-carbon of the butyl group. Given the established BAL1 mechanism for hydrolysis, an analogous SN1 or SN2 reaction at the alkyl carbon is the probable pathway for transesterification.
Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol (R'OH) to form a more potent nucleophile, the alkoxide (R'O⁻). This alkoxide then attacks the electrophilic carbon of the butyl group in an SN2 reaction, displacing the ethanesulfonate anion. masterorganicchemistry.com
Various catalytic systems can be employed to facilitate transesterification. While specific studies on butyl ethanesulfonate are limited, general knowledge of ester transesterification provides viable options.
Acid Catalysts: Strong mineral acids are effective, but solid acid catalysts are often preferred for ease of separation. Sulfonic acid-functionalized catalysts, such as p-toluenesulfonic acid (p-TSA) or sulfonated resins (e.g., Dowex), are commonly used for esterification and transesterification reactions. aurak.ac.aeresearchgate.net Sulfonated zeolites are also effective heterogeneous catalysts, providing strong acidic sites that promote the reaction. mdpi.com
Base Catalysts: Strong bases like sodium hydroxide or potassium hydroxide are used, typically in the form of their corresponding alkoxides (e.g., sodium ethoxide in ethanol). masterorganicchemistry.com
Organometallic Catalysts: Certain metal alkoxides, such as those of titanium(IV) or zirconium(IV), have been shown to catalyze the exchange of unactivated esters. nih.gov
Table 2: Common Catalysts for Ester Transesterification
| Catalyst Type | Examples | Phase |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid | Liquid |
| Heterogeneous Acid | Sulfonated Resins (Dowex), Sulfonated Zeolites | Solid |
| Homogeneous Base | Sodium Hydroxide, Potassium Ethoxide | Liquid |
| Organometallic | Zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄) | Liquid |
Aminolysis Reactions
The reaction of amines with esters, known as aminolysis, is a fundamental process in organic synthesis. In the context of this compound, this reaction leads to the formation of valuable sulfonamide derivatives. The core of this transformation lies in the nucleophilic character of amines, which facilitates an attack on the electrophilic sulfur atom of the sulfonate ester.
Formation of Sulfonamide Derivatives
The aminolysis of this compound, provides a direct route to N-substituted ethanesulfonamides. This reaction involves the displacement of the butoxy group (-OBu) by an amine. The general transformation can be represented as follows:
CH₃CH₂SO₂OBu + RNH₂ → CH₃CH₂SO₂NHR + BuOH
The success of this reaction is often dependent on the reaction conditions and the nature of the amine used. For instance, a study on the synthesis of sulfonamides from p-nitrophenylsulfonates highlighted that a variety of amines, including primary and secondary amines like propylamine (B44156) and butylamine (B146782), can effectively yield the corresponding sulfonamides. nih.gov This suggests that a similar reactivity pattern would be observed for this compound. The formation of sulfonamides is a kinetically controlled process, often involving the attack of the N-silylamine at the sulfur center, followed by the elimination of a silyl (B83357) halide. nih.gov
The synthesis of primary sulfonamides can also be achieved through various methods, including the reaction of organometallic reagents with specific sulfinylamine reagents. nih.gov While this is a different synthetic approach, it underscores the importance of the sulfonamide functional group in medicinal chemistry, with many drugs containing a primary sulfonamide moiety. nih.gov
Nucleophilic Attack by Amines
Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukyoutube.com This electron pair is attracted to the electron-deficient sulfur atom in this compound. The mechanism of this nucleophilic attack can be described as a nucleophilic substitution at the sulfur atom.
The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com Therefore, secondary amines are generally more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can play a significant role; bulky amines, such as tert-butylamine, are less nucleophilic than less hindered amines. masterorganicchemistry.com
The reaction between an amine and a sulfonate ester can be influenced by the solvent and other reagents present. For example, in the synthesis of N-tosyl pyrrolidines and piperidines, the reaction of amines with sulfonic esters can be facilitated by systems like H₂O₂-POCl₃. eurjchem.com The reaction of amines with acyl chlorides, a related reaction, is typically a violent reaction that proceeds rapidly to form an amide and an ammonium (B1175870) chloride salt. chemguide.co.ukyoutube.com This highlights the high reactivity of amines as nucleophiles.
The nucleophilic attack of the amine on the sulfur atom of the sulfonate ester leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the butoxy leaving group, results in the formation of the sulfonamide product.
Nucleophilic Substitution Reactions at the Ester Linkage
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound, can undergo such reactions at the ester linkage. These reactions can proceed through two primary pathways: unimolecular (S(_N)1) and bimolecular (S(_N)2). masterorganicchemistry.comulethbridge.ca The pathway taken is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. quora.commasterorganicchemistry.comlibretexts.org
Unimolecular (S(_N)1) Substitution Pathways and Stereochemical Outcomes
The S(_N)1 reaction is a two-step process. byjus.comquora.com The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. byjus.comchemicalnote.com In the case of this compound, this would involve the departure of the ethanesulfonate anion to form a butyl carbocation. The second step is the rapid attack of a nucleophile on the carbocation. byjus.com
Stereochemical Outcome: A key feature of the S(_N)1 reaction is its stereochemistry. The carbocation intermediate is planar, meaning the nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.comquora.comchemicalnote.com If the original ester was chiral at the carbon atom of the butyl group, this would lead to a mixture of enantiomers in the product, a process known as racemization. chemicalnote.comyoutube.com However, complete racemization is not always observed. quora.comchemicalnote.com
Bimolecular (S(_N)2) Substitution Pathways and Stereochemical Outcomes
The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. ulethbridge.cachemicalnote.com This "backside attack" occurs from the side opposite the leaving group. ulethbridge.cakau.edu.sa
Stereochemical Outcome: The S(_N)2 mechanism invariably leads to an inversion of configuration at the reacting carbon center. masterorganicchemistry.comulethbridge.cayoutube.com If the starting material is a single enantiomer, the product will be the opposite enantiomer, maintaining optical purity. masterorganicchemistry.com This inversion of stereochemistry is a hallmark of the S(_N)2 pathway.
Factors Governing Reaction Selectivity and Rate
The competition between S(_N)1 and S(_N)2 pathways for this compound is governed by several interconnected factors.
| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale |
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Tertiary substrates form more stable carbocations, favoring S(_N)1. masterorganicchemistry.comresearchgate.net Primary and methyl substrates are less sterically hindered, favoring S(_N)2. ulethbridge.camasterorganicchemistry.comutexas.edu |
| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong, anionic nucleophiles (e.g., OH⁻, CN⁻) | The rate of S(_N)1 is independent of the nucleophile's concentration, while the rate of S(_N)2 depends on it. byjus.comquora.comaakash.ac.in Strong nucleophiles promote the concerted S(_N)2 mechanism. libretexts.orgresearchgate.net |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in S(_N)1 reactions. quora.comquora.com Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for S(_N)2. libretexts.orgaakash.ac.in |
| Leaving Group | Good leaving group (weak base) | Good leaving group (weak base) | A good leaving group, like the ethanesulfonate anion, is essential for both mechanisms as it can stabilize the negative charge. researchgate.netyoutube.comyoutube.com |
The butyl group in this compound is a primary alkyl group. Therefore, under most conditions, nucleophilic substitution at the ester linkage is expected to proceed predominantly via the S(_N)2 mechanism, especially with strong nucleophiles. masterorganicchemistry.comlibretexts.org However, conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, could potentially introduce a minor S(_N)1 component.
Catalytic Roles of this compound
This compound is the butyl ester of ethanesulfonic acid. While sulfonic acids themselves are strong acids, their esters are generally considered to be of low direct acidity. The potential for this compound to act as a catalyst is therefore not straightforward and would likely depend on reaction conditions that could, for example, induce the release of a proton.
Proton-Donor Properties in Organic Synthesis
In theory, for this compound to act as a proton-donor catalyst, the cleavage of the ester bond to release a proton or a protonated species would be required. This is not a typical characteristic of sulfonic acid esters under standard conditions. Acid-catalyzed reactions, such as Fischer esterification, typically utilize a free acid (like sulfuric acid or p-toluenesulfonic acid) to protonate a substrate and activate it for reaction. masterorganicchemistry.com While some ionic liquids containing sulfonic acid groups have been designed as catalysts, these materials have a different structure and mechanism of action compared to a simple alkyl ester. sciforum.net
There is a lack of specific published research demonstrating the use of this compound as a primary proton-donor catalyst in organic synthesis. Its potential efficacy in this role remains speculative and would require dedicated investigation.
Role in pH Buffering for Controlled Chemical Experiments
A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. youtube.comyoutube.comyoutube.com Buffers work by resisting changes in pH upon the addition of small amounts of an acid or a base. youtube.com The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. youtube.com
Ethanesulfonic acid is a strong acid, and therefore its ester, this compound, does not fit the definition of a weak acid needed to form a buffer system. Commercially available buffer solutions are typically based on well-characterized weak acids and bases with specific pKa values to target a desired pH range. uminho.ptaquaphoenixsci.com There is no scientific literature to support the use of this compound as a component of a pH buffering system in chemical experiments. uminho.ptresearchgate.netrsc.org
Advanced Characterization and Structural Elucidation
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the structure of Ethanesulfonic acid, butyl ester. By examining the interaction of the molecule with electromagnetic radiation, specific details of its chemical architecture can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H-NMR) is used to identify the number and type of hydrogen atoms in a molecule. For Butyl ethanesulfonate (B1225610), the spectrum would show distinct signals corresponding to the protons of the ethyl group and the butyl group. The chemical shift (δ) of these protons is influenced by the electronegative sulfonate group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
The expected signals for the ethyl group protons would be a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling with each other. The butyl group would exhibit a more complex pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom. This downfield-shifted triplet is a key indicator of the ester linkage.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and analysis of similar structures.
| Group | Protons | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| Ethyl | CH₃-CH₂-SO₂ | ~1.4 | Triplet |
| Ethyl | CH₃-CH₂-SO₂ | ~3.1 | Quartet |
| Butyl | -O-CH₂-CH₂ | ~4.2 | Triplet |
| Butyl | -O-CH₂-CH₂-CH₂ | ~1.7 | Quintet |
| Butyl | -CH₂-CH₂-CH₃ | ~1.4 | Sextet |
Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. youtube.com Each chemically non-equivalent carbon atom in Butyl ethanesulfonate would produce a distinct signal in the ¹³C-NMR spectrum. youtube.com The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbon atom of the methylene group attached to the highly electronegative sulfonate group (-CH₂-SO₂) and the carbon of the methylene group bonded to the ester oxygen (-O-CH₂) would be the most deshielded, appearing furthest downfield. The remaining aliphatic carbons of the ethyl and butyl chains would appear at higher field (upfield).
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and analysis of similar structures like p-toluenesulfonic acid n-butyl ester and butyl acetate. youtube.comchemicalbook.com
| Group | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ethyl | C H₃-CH₂-SO₂ | ~8 |
| Ethyl | CH₃-C H₂-SO₂ | ~48 |
| Butyl | -O-C H₂-CH₂ | ~70 |
| Butyl | -O-CH₂-C H₂-CH₂ | ~30 |
| Butyl | -CH₂-C H₂-CH₃ | ~19 |
Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. nih.gov While ¹H-NMR and ¹³C-NMR establish the connectivity of atoms, 2D NOESY reveals which protons are close to each other in space, even if they are not directly bonded. nih.gov
For Butyl ethanesulfonate, a 2D NOESY experiment would show cross-peaks between protons that are less than 5 Å apart. This data would help to identify the preferred conformation of the flexible butyl chain relative to the ethanesulfonyl group. For instance, observing NOE cross-peaks between the protons of the ethyl group and specific protons of the butyl chain would indicate a folded conformation where these groups are in close proximity. The absence of such peaks would suggest a more extended conformation. This information is vital for understanding the molecule's three-dimensional shape and potential interactions. nih.gov
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. shimadzu.comnih.gov
In the context of this compound, GC-MS analysis would provide a distinct retention time from the GC column and a unique mass spectrum from the MS detector, which together serve as a reliable identifier for the compound. The mass spectrum is generated by the fragmentation of the molecule upon ionization. The fragmentation pattern for Butyl ethanesulfonate would show characteristic peaks corresponding to the loss of the butyl group, the butoxy group, or parts of the ethylsulfonyl moiety.
GC-MS is also an invaluable tool for identifying degradation products. nih.govnih.gov Ethanesulfonic acid esters are recognized as potential genotoxic impurities that can form as by-products during pharmaceutical synthesis. shimadzu.com The degradation of Butyl ethanesulfonate, for example through hydrolysis or environmental aging, could lead to the formation of smaller, more volatile compounds. nih.gov GC-MS can effectively separate and identify these degradation products, which may include ethanesulfonic acid and butanol as primary hydrolysis products, as well as various smaller alkanes, alkenes, alcohols, and aldehydes resulting from further breakdown. nih.govresearchgate.net
Table 3: Potential Degradation Products of this compound Identifiable by GC-MS Based on common degradation pathways of esters and related compounds. nih.govnih.gov
| Compound Name | Molecular Formula | Reason for Formation |
|---|---|---|
| Ethanesulfonic acid | C₂H₆O₃S | Hydrolysis |
| Butan-1-ol | C₄H₁₀O | Hydrolysis |
| Butene | C₄H₈ | Elimination/Fragmentation |
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) Applications
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds. While direct analysis of this compound using MALDI-MS is not extensively documented in readily available literature, the principles of the technique allow for hypothetical applications in its characterization. In a typical MALDI-MS experiment, the analyte is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules.
For a compound like this compound, the selection of an appropriate matrix would be crucial. Matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used for a variety of analytes and could potentially be effective. nih.gov The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺) that might be present as impurities in the sample or matrix. High-resolution MALDI-TOF (Time-of-Flight) instruments would allow for the accurate mass determination of these ions, confirming the elemental composition of the ester.
Furthermore, MALDI-MS can be a powerful tool for analyzing mixtures or reaction products. For instance, if this compound were part of a synthetic mixture or a degradation study, MALDI-MS could help in identifying its presence alongside other components, provided they have distinct molecular weights. The technique's tolerance to salts and non-volatile buffers is an advantage in such scenarios. nih.gov
| Potential MALDI-MS Application | Expected Information | Key Experimental Consideration |
| Molecular Weight Confirmation | Accurate mass of the protonated molecule or adducts. | Selection of an appropriate matrix (e.g., DHB, CHCA). |
| Mixture Analysis | Identification of this compound in the presence of other compounds. | Mass resolution sufficient to distinguish between different components. |
| Purity Assessment | Detection of impurities with different molecular weights. | Optimization of laser energy to minimize fragmentation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. nih.gov This makes it an ideal method for the analysis of this compound, particularly within complex matrices.
In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their interactions with the stationary phase of the chromatographic column. For a moderately polar compound like this compound, reversed-phase chromatography would likely be the method of choice. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.
After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used in LC-MS. nih.gov In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of the target analyte.
The power of LC-MS lies in its ability to resolve complex mixtures. For instance, if this compound were present in a pharmaceutical formulation or an environmental sample, LC-MS could separate it from other active ingredients, excipients, or contaminants before detection by the mass spectrometer. nih.gov This minimizes ion suppression effects and allows for accurate quantification even at low concentrations. Furthermore, tandem mass spectrometry (MS/MS) can be employed for even greater specificity. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and fragmented, and the resulting fragment ions are detected. This provides a unique fragmentation pattern that can be used for unambiguous identification.
| LC-MS Parameter | Typical Conditions for this compound | Purpose |
| Chromatographic Mode | Reversed-Phase | Separation based on hydrophobicity. |
| Stationary Phase | C18 | Common nonpolar phase for a wide range of analytes. nih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of compounds from the column. |
| Ionization Technique | Electrospray Ionization (ESI) | Generation of gas-phase ions. nih.gov |
| Detection Mode | Positive Ion Mode | Detection of the protonated molecule [M+H]⁺. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separation and detection of ions based on m/z. |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. azom.com This technique bombards the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. researchgate.net These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. youtube.com
For the analysis of this compound, TOF-SIMS could be employed to investigate its presence and distribution on a surface. For example, if this compound were used as a coating or was a contaminant on a material, TOF-SIMS could provide detailed chemical information about its spatial arrangement. The high mass resolution of TOF-SIMS allows for the differentiation of ions with very similar masses, aiding in the confident identification of molecular fragments characteristic of this compound. researchgate.net
In a hypothetical TOF-SIMS analysis of a surface containing this compound, one would expect to observe characteristic fragment ions in both the positive and negative ion spectra. In the positive ion spectrum, fragments corresponding to the butyl group (e.g., C₄H₉⁺ at m/z 57) and other hydrocarbon fragments would likely be present. The negative ion spectrum would be expected to show ions related to the ethanesulfonate portion of the molecule, such as C₂H₅SO₃⁻. By mapping the intensity of these characteristic ions across the sample surface, a chemical image can be generated, revealing the distribution of the compound. nih.gov
It is important to note that TOF-SIMS is a qualitative or semi-quantitative technique, as the ion yields can be highly dependent on the chemical environment (the "matrix effect"). However, for identifying the presence of a specific compound on a surface and mapping its distribution, it is an exceptionally powerful tool.
| TOF-SIMS Application | Information Obtained | Expected Characteristic Ions (Hypothetical) |
| Surface Contamination Analysis | Identification of this compound as a surface contaminant. | Positive Ions: C₄H₉⁺, various CₓHᵧ⁺ fragments. Negative Ions: C₂H₅SO₃⁻, SO₃⁻. |
| Coating Characterization | Determination of the chemical composition and uniformity of a coating containing the compound. | High-resolution mass spectra confirming the presence of molecular and fragment ions. |
| Spatial Distribution Mapping | Imaging the lateral distribution of this compound on a surface. | Chemical maps showing areas of high and low intensity for characteristic ions. |
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound are the sulfonate ester group (R-SO₂-O-R') and the alkyl chains (ethyl and butyl groups). The most characteristic absorptions for a sulfonate ester are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as two strong bands in the regions of approximately 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O single bond stretching vibration is expected to be observed in the 900-1000 cm⁻¹ region. The C-O stretching vibration of the ester group would likely appear in the 1000-1100 cm⁻¹ range.
In addition to the sulfonate ester group absorptions, the IR spectrum would also exhibit bands characteristic of the C-H bonds in the ethyl and butyl groups. These would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers (around 1465 cm⁻¹ for CH₂ and CH₃ bending, and a characteristic CH₃ symmetric bending around 1380 cm⁻¹).
By analyzing the positions and intensities of the absorption bands in an experimental IR spectrum and comparing them to established correlation charts, one can confirm the presence of the sulfonate ester functionality and the alkyl portions of the molecule, thus providing strong evidence for the structure of this compound.
| Functional Group | Vibrational Mode | Expected Absorption Region (cm⁻¹) | Intensity |
| S=O (Sulfonate Ester) | Asymmetric Stretch | 1350 - 1420 | Strong |
| S=O (Sulfonate Ester) | Symmetric Stretch | 1150 - 1200 | Strong |
| S-O (Sulfonate Ester) | Stretch | 900 - 1000 | Medium to Strong |
| C-O (Ester) | Stretch | 1000 - 1100 | Medium to Strong |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |
| C-H (Alkyl) | Bend | ~1465 and ~1380 | Medium |
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. shimadzu.com In GC, the sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase.
For the analysis of this compound, a capillary column with a nonpolar or mid-polar stationary phase would likely be used. A common choice would be a column coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase. The oven temperature would be programmed to start at a relatively low temperature and then ramped up to ensure the elution of the analyte and any potential impurities within a reasonable time.
The choice of detector is critical in GC. A Flame Ionization Detector (FID) is a common and robust detector that responds to most organic compounds, and it would be suitable for quantifying this compound. For higher sensitivity and structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. shimadzu.com A GC-MS system would provide both the retention time of the compound, which is characteristic under specific conditions, and its mass spectrum, which can be used for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.
GC analysis can be used to determine the purity of this compound by detecting any volatile impurities. It is particularly useful for identifying and quantifying residual starting materials or by-products from its synthesis. For instance, the presence of butanol or ethanesulfonic acid (if it were volatile enough or derivatized) could be monitored.
| GC Parameter | Typical Value/Condition | Rationale |
| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | High-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the sample. |
| Oven Program | e.g., 50 °C for 1 min, then ramp to 280 °C at 10 °C/min | To achieve good separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection for organic compounds or sensitive and selective detection with structural information. shimadzu.com |
| Detector Temperature | 280-300 °C | To prevent condensation of the analytes. |
Size-Exclusion Chromatography (SEC) for Polymeric Systems
Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. While this compound as a discrete small molecule would not typically be analyzed by SEC, its characterization becomes highly relevant if it is incorporated as a monomer or a functional additive into a polymeric system.
In such a scenario, SEC would be employed to analyze the resulting polymer. The technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By comparing the elution profile of the polymer containing the ethanesulfonate moiety to that of the parent polymer, one can infer changes in molecular weight and size distribution resulting from the incorporation of the butyl ethanesulfonate unit. This is particularly crucial in quality control and in understanding how such additives might influence the polymer's physical properties.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound, which could be prepared via the esterification of ethanesulfonic acid with butanol, TLC can be used to qualitatively track the consumption of reactants and the formation of the product.
A typical TLC analysis for this reaction would involve spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials (ethanesulfonic acid and butanol) as references. The plate is then developed in a suitable solvent system. Since the product, this compound, is less polar than the starting ethanesulfonic acid, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. researchgate.net
For visualization, various staining agents can be used since sulfonic acids and their esters are not typically UV-active. A common general-purpose stain is p-anisaldehyde stain, which reacts with a wide range of functional groups upon heating to produce colored spots. researchgate.netepfl.ch
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Spot for Ethanesulfonic Acid (Reactant) | Spot for Butyl Ethanesulfonate (Product) | Observations |
| t = 0 | Strong | None | Reaction initiated. |
| t = 1 hr | Fading | Appearing | Product formation is observed. |
| t = 4 hr | Very Faint | Strong | Reaction nearing completion. |
| t = 8 hr | Absent | Very Strong | Reaction is complete. |
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. chiralpedia.com It is a critical analytical technique in the pharmaceutical and fine chemical industries where the chirality of a molecule can dictate its biological activity. eijppr.com
It is crucial to note that This compound (CH₃CH₂SO₃(CH₂)₃CH₃) is an achiral molecule . It does not possess a stereocenter and therefore does not have enantiomers. As such, chiral chromatography is not an applicable technique for analyzing its enantiomeric purity.
However, the principles of chiral chromatography are highly relevant for the analysis of related chiral sulfonic acids and their esters, which are an important class of compounds in asymmetric synthesis. nih.gov The following sections discuss the methodologies that would be applied if one were analyzing a chiral analogue.
The separation of enantiomers in chiral chromatography is achieved through the use of a Chiral Stationary Phase (CSP). eijppr.com The CSP creates a chiral environment within the column, leading to transient diastereomeric interactions with the enantiomers of the analyte. These differing interactions result in different retention times, allowing for their separation. chiralpedia.com
Several classes of CSPs are available, each with different chiral recognition mechanisms:
Pirkle-Type Phases: These are based on small chiral molecules, often with π-acidic or π-basic aromatic rings, that are covalently bonded to a support like silica gel. Chiral recognition relies on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com
Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are among the most widely used CSPs due to their broad applicability. eijppr.com The helical structure of these polymers creates chiral grooves that can include one enantiomer preferentially. nih.gov
Zwitterionic Phases: These CSPs contain both a positive and a negative charge. For the separation of chiral sulfonic acids, a zwitterionic CSP might feature a positively charged group (like a quaternary amine) to interact with the anionic sulfonate group and a chiral selector to differentiate between the enantiomers. nih.gov
Macrocyclic Antibiotic Phases: Vancomycin and teicoplanin are examples of macrocyclic glycopeptides used as CSPs. They have complex three-dimensional structures with multiple stereocenters and functional groups capable of various interactions. eijppr.com
The composition of the mobile phase plays a critical role in modulating the enantioselectivity of a chiral separation. researchgate.net Small changes in the type and concentration of mobile phase modifiers can significantly impact the retention and resolution of enantiomers.
Organic Modifiers: In normal-phase chromatography, alcohols like ethanol (B145695) or isopropanol (B130326) are often added to a nonpolar solvent such as hexane. These modifiers can compete with the analyte for polar interaction sites on the CSP, thereby influencing retention times. The choice of alcohol can sometimes even invert the elution order of the enantiomers. nih.gov
Acidic and Basic Additives: For the separation of acidic compounds like chiral sulfonic acids, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base to the mobile phase can control the ionization state of both the analyte and the CSP. This is particularly important for ion-exchange-based separations on zwitterionic or amine-based CSPs. chiraltech.com The pH of the mobile phase can be a critical parameter to optimize for achieving the desired separation. nih.gov
Elemental Compositional Analysis
The elemental composition of this compound can be determined and verified through a combination of theoretical calculations and experimental techniques. Its chemical formula is C₆H₁₄O₃S.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 43.35 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.49 |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.88 |
| Sulfur | S | 32.065 | 1 | 32.065 | 19.29 |
| Total | 166.24 | 100.00 |
Experimentally, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (166.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Thermal Analysis in Material Science Contexts (e.g., if incorporated into polymers)
While this compound itself is a liquid at room temperature, its thermal properties become significant when it is used as an additive or comonomer in polymers. wikipedia.orgsigmaaldrich.com Thermal analysis techniques can elucidate the effect of its incorporation on the thermal stability and transitions of the host polymer.
Thermogravimetric Analysis (TGA) is a key technique used to measure the change in mass of a material as a function of temperature. For a polymer containing sulfonate ester groups, TGA can reveal the temperatures at which different degradation processes occur. For instance, studies on sulfonated polymers show that the sulfonic acid group or its ester derivative is often the first to degrade, typically at a lower temperature than the main polymer backbone. dtic.mil This initial mass loss step can be quantified to determine the degree of functionalization. The exchange of the counter-ion in sulfonated polymers has been shown to significantly enhance thermal stability. tue.nl
Differential Scanning Calorimetry (DSC) is another important thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The incorporation of a small molecule like this compound can act as a plasticizer, potentially lowering the Tg of the polymer and making it more flexible.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to study thermal transitions, such as melting, crystallization, and glass transitions.
Research Findings: Specific experimental DSC data for this compound is not extensively available in the public domain. However, a typical DSC analysis of a pure liquid organic ester would be expected to show distinct thermal events. Upon heating a solidified sample, a DSC thermogram would likely exhibit an endothermic peak corresponding to the melting point. The area under this peak can be integrated to determine the enthalpy of fusion, which is the energy required to change the substance from a solid to a liquid state. The precise melting temperature and enthalpy are characteristic of the compound's purity and crystalline structure.
Below is an illustrative data table representing a hypothetical DSC analysis of this compound under a controlled nitrogen atmosphere.
Interactive Data Table: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|
Note: The data in this table is illustrative and represents a plausible analysis for a compound of this type. It is not based on published experimental results for this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials.
Research Findings: While specific TGA thermograms for this compound are not readily found in scientific literature, the thermal stability of alkyl sulfonates can be discussed based on related compounds. Generally, sulfonate esters are known to be more thermally stable than their sulfate (B86663) ester counterparts. nih.gov The degradation mechanism for alkyl sulfonates typically involves the cleavage of the C-O bond of the ester group. A TGA analysis of this compound would show a curve with a stable mass up to a certain temperature, followed by a sharp decrease as the compound decomposes. The onset temperature of this mass loss is a key indicator of its thermal stability.
The following is a hypothetical data table from a TGA experiment on this compound, indicating its likely decomposition profile in an inert atmosphere.
Interactive Data Table: Hypothetical TGA Data for this compound
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | 210 °C |
| Temperature at 5% Mass Loss | 225 °C |
| Temperature at 50% Mass Loss | 250 °C |
Note: The data in this table is hypothetical and intended to illustrate the expected thermal stability of an alkyl sulfonate ester. It is not based on published experimental results for this compound.
Surface Characterization for Materials Research
In materials science, this compound could potentially be used in formulations for coatings, lubricants, or as an additive in polymer matrices. In such applications, its surface properties are of paramount importance. Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Stiffness
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. nih.gov Beyond imaging, AFM can also perform force spectroscopy to measure local mechanical properties, such as stiffness (Young's Modulus) and adhesion. youtube.com
Research Findings: There is no specific research available that details the AFM analysis of this compound surfaces. However, a hypothetical application can be described. If this compound were used to create a thin film on a substrate, AFM could be employed to evaluate the quality and properties of that film.
Surface Topography: Tapping-mode AFM would reveal the surface morphology of the film. The resulting images could be analyzed to quantify parameters such as average roughness (Ra) and root-mean-square roughness (Rq), which are crucial for applications requiring smooth and uniform surfaces.
Surface Stiffness: By using the AFM tip to indent the surface at various points and measuring the cantilever's deflection, force-indentation curves can be generated. nih.gov Fitting these curves to a suitable contact mechanics model, like the Hertz model, allows for the calculation of the local Young's modulus, a measure of the material's stiffness. nih.gov This would be valuable in understanding how the compound affects the mechanical properties of a composite material or how a coating might respond to mechanical stress.
An illustrative data table is provided below to show the type of data that could be obtained from an AFM analysis of a hypothetical thin film of the compound.
Interactive Data Table: Hypothetical AFM Analysis of an this compound Film
| Parameter | Measurement | Description |
|---|---|---|
| Average Roughness (Ra) | 1.2 nm | The arithmetic average of the absolute values of the surface height deviations. |
| RMS Roughness (Rq) | 1.5 nm | The root mean square average of the surface height deviations. |
Note: The data presented is for a hypothetical thin film of this compound and serves as an example of the characterization capabilities of AFM. It is not derived from experimental studies on this specific compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and for analyzing the distribution of electrons within the molecule.
The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov For sulfonate esters, the HOMO is typically localized on the sulfonate oxygen atoms, while the LUMO is often centered on the σ* orbital of the S-O-C bond, indicating its susceptibility to nucleophilic attack at the carbon atom.
Table 1: Predicted Geometric and Electronic Properties of an Alkyl Ethanesulfonate (B1225610) Analog (Ethyl Ethanesulfonate) Note: This data is for ethyl ethanesulfonate and is used as an illustrative example for the properties of ethanesulfonic acid, butyl ester.
| Property | Predicted Value | Significance |
| S=O bond length | ~1.43 Å | Double bond character |
| S-O (ester) bond length | ~1.60 Å | Single bond character |
| O-C (ester) bond length | ~1.45 Å | Single bond character |
| S-C bond length | ~1.77 Å | Single bond character |
| HOMO Energy | ~ -7.5 eV | Electron-donating ability |
| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 9.0 eV | Chemical stability and reactivity |
Data is estimated based on typical values from computational studies on similar small organic molecules and data available in public repositories like PubChem for ethyl ethanesulfonate. nih.govnih.gov
Quantum chemical calculations are instrumental in mapping the energetic profiles of chemical reactions, such as the esterification of ethanesulfonic acid with butanol to form the butyl ester. These profiles illustrate the energy changes as reactants are converted to products, passing through transition states and intermediates.
The acid-catalyzed esterification of sulfonic acids can proceed through different mechanisms, primarily the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. libretexts.org DFT calculations can be used to determine the activation energies for these pathways, which helps in identifying the most probable reaction mechanism.
S(_N)2 Pathway: In this concerted mechanism, the alcohol (butanol) attacks the sulfur atom (or the α-carbon of the protonated alcohol) at the same time as the leaving group departs. This pathway involves a single transition state. For sulfonic acid esterification, an S(_N)2-like mechanism where the protonated alcohol is attacked by the sulfonate anion is considered plausible. libretexts.org
S(_N)1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate. In the context of esterification, this would involve the formation of a sulfonylium cation or a butyl carbocation, which is then attacked by the other reactant. The S(_N)1 pathway is generally favored for tertiary substrates and in polar protic solvents. libretexts.orgyoutube.com
A theoretical study on the esterification of benzenesulfonic acid with methanol (B129727) showed a low activation barrier for an S(_N)1 pathway proceeding through a sulfonylium cation intermediate. acs.org A similar pathway could be envisaged for ethanesulfonic acid and butanol.
Table 2: Illustrative Energetic Profile for Sulfonic Acid Esterification Note: The values are hypothetical and serve to illustrate the concepts of reaction pathway energetics.
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants (Ethanesulfonic Acid + Butanol) | 0 | Starting materials |
| S(_N)2 Transition State | +25 | Energy barrier for the bimolecular pathway |
| S(_N)1 Intermediate (e.g., Sulfonylium cation) | +15 | A stable intermediate in the unimolecular pathway |
| S(_N)1 Transition State 1 | +20 | Energy barrier to form the intermediate |
| S(_N)1 Transition State 2 | +5 | Energy barrier for the intermediate to form product |
| Products (this compound + Water) | -5 | Final products |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of molecules, including their conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations can elucidate the flexibility of the butyl chain and the nature of its interactions with other molecules in a condensed phase. The butyl group can adopt various conformations due to rotation around its C-C single bonds. The relative energies of these conformers (e.g., anti vs. gauche) determine the most populated states. mdpi.com
Table 3: Key Dihedral Angles and Conformational States of the Butyl Group
| Dihedral Angle | Description | Common Conformational States |
| O-C1-C2-C3 | Rotation around the first C-C bond of the butyl chain | Anti, Gauche |
| C1-C2-C3-C4 | Rotation around the second C-C bond of the butyl chain | Anti, Gauche |
Modeling of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) spectra. DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands and to confirm the structure of the compound.
For this compound, the most characteristic vibrational modes are the symmetric and asymmetric stretching of the S=O bonds and the stretching of the S-O and C-O bonds of the ester group.
Table 4: Typical Vibrational Frequencies for Sulfonate Esters
| Vibrational Mode | Typical Experimental Range (cm) | Expected Calculated Frequencies (cm) |
| Asymmetric S=O stretch | 1350 - 1370 | Scaled frequencies would be in a similar range |
| Symmetric S=O stretch | 1170 - 1190 | Scaled frequencies would be in a similar range |
| S-O-C stretch | 900 - 1000 | Scaled frequencies would be in a similar range |
Sources: blogspot.comresearchgate.netresearchgate.netmasterorganicchemistry.com Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor.
Theoretical Investigations of Catalytic Mechanisms
Theoretical studies are crucial for understanding how catalysts function at a molecular level. In the acid-catalyzed esterification of ethanesulfonic acid, a strong acid catalyst (like sulfuric acid) plays a key role in accelerating the reaction. nih.govscienceprojects.org
Computational modeling can investigate the mechanism of catalysis by:
Protonation: The catalyst protonates the sulfonic acid, typically at one of the sulfonyl oxygens. This increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the alcohol.
For the esterification of ethanesulfonic acid with butanol, theoretical studies would likely show that the acid catalyst significantly lowers the activation barrier for the formation of the sulfonylium cation intermediate in the S(_N)1 pathway or the transition state in the S(_N)2 pathway, making the reaction proceed at a much faster rate than the uncatalyzed reaction. acs.orgyoutube.com
Predictive Modeling of Chemical Behavior
The chemical behavior of this compound can be computationally evaluated through various predictive modeling techniques. These in silico methods are crucial for forecasting the physicochemical properties, environmental fate, and potential biological activity of chemical compounds, thereby providing valuable insights in the absence of extensive experimental data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of these predictive sciences.
QSAR/QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.goveuropa.eu These models are built upon the principle that the structure of a molecule dictates its properties and activities. By analyzing a dataset of compounds with known properties, these models can identify key molecular descriptors that influence a particular endpoint. Molecular descriptors are numerical values that characterize the chemical structure in terms of its topology, geometry, and electronic features. nih.govnih.gov
For alkyl sulfonates, such as this compound, predictive modeling is particularly relevant for assessing potential genotoxicity. researchgate.netnih.govresearchgate.net The sulfonate ester group is a structural alert for alkylating activity, which can lead to mutagenic effects. researchgate.net Computational models like the multiple computer automated structure evaluation (MCASE) system can be used to predict the mutagenic potential of such compounds. nih.gov
The predictive performance of these models is highly dependent on the quality and diversity of the training data and the algorithms used for model development. nih.govnih.gov The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard is a valuable resource that provides access to predicted data for a vast number of chemicals, including esters of sulfonic acid. epa.govnih.govepa.govnaccho.org This data can be used to understand the likely behavior of compounds like this compound.
To illustrate the principles of predictive modeling for this compound, a homologous series of alkyl ethanesulfonates can be examined. By comparing the predicted properties of methyl, ethyl, propyl, and butyl ethanesulfonate, trends in chemical behavior as a function of the alkyl chain length can be observed.
The following table presents a selection of predicted physicochemical properties for a series of alkyl ethanesulfonates, obtained from computational models. These properties are fundamental to understanding the environmental fate and transport of these chemicals.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted Water Solubility (mg/L) | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|
| Methyl ethanesulfonate | C3H8O3S | 124.16 | -0.4 | 1.00E+06 | 196.5 |
| Ethyl ethanesulfonate | C4H10O3S | 138.19 | 0.1 | 1.00E+06 | 211.2 |
| Propyl ethanesulfonate | C5H12O3S | 152.22 | 0.6 | 2.90E+04 | 224.8 |
| This compound | C6H14O3S | 166.24 | 1.1 | 7.70E+03 | 237.5 |
Data sourced from predictive models and should be considered as estimates.
Predictive models are also extensively used to estimate the potential toxicity of chemicals. The table below shows predicted acute oral toxicity in rats (LD50) and developmental toxicity for the same series of alkyl ethanesulfonates.
| Compound Name | Predicted Rat LD50 (mg/kg) | Developmental Toxicity Prediction |
|---|---|---|
| Methyl ethanesulfonate | 560 | Possible |
| Ethyl ethanesulfonate | 560 | Possible |
| Propyl ethanesulfonate | 2400 | Unlikely |
| This compound | 2400 | Unlikely |
Data sourced from predictive models and should be considered as estimates.
The data in these tables illustrate how computational models can forecast the chemical behavior of this compound based on its structure and by comparison with structurally similar compounds. These predictions are valuable for prioritizing chemicals for further experimental testing and for making informed decisions in the absence of empirical data.
Applications and Functional Exploration in Chemical Research
Roles as a Solvent in Organic Synthesis
Current scientific literature provides limited information regarding the use of Ethanesulfonic acid, butyl ester as a primary solvent in organic synthesis. While it is used as a reactant dissolved in other common organic solvents like N,N-dimethylformamide (DMF), its application as a standalone solvent is not well-documented. google.com General statements in chemical literature suggest that polar organic solvents can act as diluents in relevant reactions, a category that could theoretically include butyl ethanesulfonate (B1225610), though specific examples are lacking. google.com
Utility as a Reagent in Organic Transformations
The primary utility of this compound in organic synthesis is as a reagent, specifically as an alkylating agent. The ethanesulfonate portion of the molecule is an effective leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a nucleophile.
Preparation of Other Sulfonate Esters
There is no significant evidence in the reviewed literature to suggest that this compound is commonly used as a reagent for the preparation of other sulfonate esters through mechanisms like transesterification.
Synthesis of Sulfonamides
This compound serves as a key reagent in the synthesis of complex nitrogen-containing molecules, including precursors for sulfonamides. In these reactions, it functions as a butylating agent. For instance, it is used in the alkylation of amines, where a nitrogen atom acts as the nucleophile, displacing the ethanesulfonate leaving group to form a new carbon-nitrogen bond.
Several patents detail its use in preparing advanced chemical intermediates. In one example, butyl ethanesulfonate is reacted with a piperazine (B1678402) derivative in the presence of potassium carbonate to synthesize a precursor for a pharmaceutically active heterocyclic compound. google.com In other documented syntheses, related compounds like 4-[(ethylsulfonyl)amino]butyl ethanesulfonate are used to alkylate other molecules, demonstrating the reactivity of the sulfonate ester in forming C-N bonds, a fundamental step in building complex sulfonamides. google.comgoogle.comgoogle.com
Catalytic Activity in Esterification and Polymerization Reactions
The role of this compound in promoting reactions is primarily as a reactant or monomer, rather than as a catalyst in the traditional sense.
Catalysis of Biodiesel Production via Esterification
While its parent compound, ethanesulfonic acid, is known to be an effective acid catalyst for the esterification of free fatty acids in biodiesel production, there is no evidence in the surveyed literature to indicate that this compound functions as a catalyst for this or other esterification reactions. The catalytic activity in this context is attributed to the acidic proton of the sulfonic acid, which the ester lacks.
Promotion of Alkylation and Polymerization Reactions
This compound promotes alkylation reactions by acting as an alkylating reagent, as detailed in section 6.2.2. It provides the butyl group to a nucleophile and is consumed in the process, rather than acting as a catalyst that is regenerated.
In the field of polymer chemistry, a variant of the compound has been identified as a monomer for polymerization. A patent discloses the use of vinyl sulphonates, citing 1-butyl ethanesulfonate (BES) as an example, as a radically polymerizable monomer. google.com In this role, it does not catalyze the reaction but is incorporated into the growing polymer chain, contributing to the final structure and properties of the thermoplastic polymer. google.com
Table of Applications
| Application Area | Specific Role | Reaction Type |
| Organic Synthesis | Alkylating Reagent | Nucleophilic Substitution |
| Polymer Chemistry | Monomer | Radical Polymerization |
Building Block in Complex Molecule Synthesis
As a building block, this compound provides a butyl group that can be introduced into more complex molecular structures through nucleophilic substitution reactions, where the ethanesulfonate group acts as a good leaving group.
Research in medicinal chemistry has documented the use of this compound as a key reagent in the synthesis of complex heterocyclic compounds, some of which are investigated for their potential as therapeutic agents. For instance, it has been employed in the alkylation of nitrogen-containing heterocyclic cores to produce compounds for pharmaceutical research.
Specific examples from patent literature include its use in the synthesis of:
N-[4-[4-(6-butylquinolin-8-yl)oxypiperidin-1-yl]butyl]ethanesulfonamide, where butyl ethanesulfonate is a crucial intermediate. google.com
Heterocyclic compounds where it serves as a reactant in the formation of intermediates like [4-(4-benzo[b]thiophen-4-ylpiperazin-1-yl)butyl]-ethyl-aminocarbamic acid tert-butyl ester hydrochloride. google.com
Phthalazine and pyrido[3,4-d]pyridazine (B3350088) compounds that are investigated as H1 receptor antagonists. google.com
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound
| Resulting Intermediate/Compound | Synthetic Role of Butyl Ethanesulfonate | Patent Reference |
| N-[4-[4-(6-butylquinolin-8-yl)oxypiperidin-1-yl]butyl]ethanesulfonamide | Alkylating agent | US7884114B2 google.com |
| [4-(4-benzo[b]thiophen-4-ylpiperazin-1-yl)butyl]-ethyl-aminocarbamic acid tert-butyl ester hydrochloride | Reactant for intermediate synthesis | TW200831498A google.com |
| Phthalazine and pyrido[3,4-d]pyridazine derivatives | Alkylating agent for amine precursors | US20100216799A1 google.com |
Exploration of Surfactant and Detergent Properties in Research Contexts
There is currently limited specific information available in the public domain regarding the dedicated study of this compound for its surfactant and detergent properties. While alkyl sulfonates, in general, are a well-known class of anionic surfactants, the research focus on the butyl ester of ethanesulfonic acid for these applications appears to be minimal.
No specific research has been identified that details the use of this compound for the solubilization of proteins in aqueous solutions for structural studies.
There is no available research that describes the application of this compound in the creation of membrane mimics for biophysical investigations.
Specific studies on the micelle formation of this compound and its use in encapsulation research are not prominently found in the available scientific literature.
Electrochemical Applications in Research
The electrochemical properties of materials containing sulfonate groups are of significant interest. Butyl ethanesulfonate has been identified as a compound of interest in the context of battery technology. Specifically, it has been mentioned as a suitable organic compound for coating polymeric electrodes in secondary batteries. google.com This surface-coating method is intended to improve the performance and stability of the electrode. google.com The process can occur by leaving the electrode in contact with a solvent containing butyl ethanesulfonate or may even happen during the normal operation of a battery if the compound is a component of the electrolyte. google.com
Table 2: Electrochemical Application of this compound
| Application Area | Function of Butyl Ethanesulfonate | Electrode Type | Patent Reference |
| Secondary Batteries | Surface-coating of electrodes | Polymeric electrode | EP0143968B1 google.com |
Employment in Electrolytic Reduction Processes
The direct application of this compound in electrolytic reduction processes is not extensively documented in publicly available research. However, related compounds are noted for their use in electrochemical applications. For instance, butyl ethanesulfonate is mentioned as a component in electrolytes for batteries, where it is part of a surface-coating method for electrodes. google.com In this context, a charged electrode is exposed to a solvent containing the organic sulfonate, which can influence the performance and stability of the battery system. google.com This suggests a role for alkyl sulfonates in modifying electrode surfaces in electrochemical cells. google.com
Use in Polymer Chemistry (e.g., as a monomer or functional group in polymer synthesis)
This compound and its derivatives serve as important building blocks in polymer chemistry, acting as both monomers for polymer backbones and as functional groups. The sulfonate ester moiety is integral to creating polymers with specific thermal and morphological properties.
One significant application is in the synthesis of aliphatic poly(sulfonate ester)s through acyclic diene metathesis (ADMET) polymerization. unifr.chrsc.org This method involves the polycondensation of α,ω-diene monomers containing a sulfonate ester group. unifr.chresearchgate.net Research has shown that the length of the hydrocarbon chain in the diene monomer is critical; shorter chains can inhibit polymerization, a phenomenon known as a negative neighboring group effect. rsc.orgresearchgate.net However, using a monomer with longer chains, such as undec-10-en-1-yl undec-10-ene-1-sulfonate, allows for the successful synthesis of high molecular weight polymers. rsc.orgresearchgate.net These resulting polymers can be hydrogenated to create polyethylene-like materials with sulfonate ester groups integrated into the main chain, offering an alternative to traditional polyolefins. unifr.chrsc.org
Another key use is the synthesis of cross-linked polymer electrolyte membranes (PEMs). acs.org In this process, a derivative, n-butyl 4-styrenesulfonate, is used as a monomer in free radical copolymerization with a cross-linking agent like divinylbenzene. acs.org The resulting cross-linked poly(n-butyl 4-styrenesulfonate) membrane can then be chemically modified by removing the butyl group (deprotection) to yield a cross-linked poly(4-styrenesulfonic acid) membrane. acs.org These membranes are investigated for their proton conductivity, a crucial property for applications such as fuel cells. acs.org
The sulfonate ester can also be introduced as a functional end-group in oligomers. rsc.org A clean, high-yield, two-step method has been developed to prepare oligo(butyl methacrylate) with sulfonate ester termini. This involves the ozonolysis of a copolymer followed by sulfonylation using polymer-supported reagents, which simplifies purification. rsc.org
The table below summarizes key research findings on the use of sulfonate esters in polymer synthesis.
Table 1. Research Findings on the Use of Sulfonate Esters in Polymer Synthesis
| Polymerization Method | Monomer/Functional Group Precursor | Resulting Polymer/Oligomer | Key Finding/Property | Reference |
|---|---|---|---|---|
| Acyclic Diene Metathesis (ADMET) | undec-10-en-1-yl undec-10-ene-1-sulfonate | Aliphatic poly(sulfonate ester) | Achieved number-average molecular weights up to 37,000 g/mol. The length of the monomer's methylene (B1212753) groups is critical to avoid polymerization inhibition. | rsc.orgresearchgate.net |
| Free Radical Copolymerization | n-butyl 4-styrenesulfonate | Cross-linked poly(n-butyl 4-styrenesulfonate) | The monomer is used to create a cross-linked membrane which, after deprotection of the butyl group, forms a polymer electrolyte membrane with a high density of sulfonic acid groups. | acs.org |
| Ozonolysis and Sulfonylation | poly(butyl methacrylate-co-butadiene) | Oligo(butyl methacrylate) with sulfonate ester end groups | A high-yield synthesis using supported reagents allows for easy purification and produces oligomers with functional sulfonate ester end-groups. | rsc.org |
Compound Index
Table 2. List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethanesulfonic acid |
| 2-[N-morpholino]ethanesulfonic acid (MES) |
| undec-10-en-1-yl undec-10-ene-1-sulfonate |
| n-butyl 4-styrenesulfonate |
| divinylbenzene |
| poly(n-butyl 4-styrenesulfonate) |
| poly(4-styrenesulfonic acid) |
| oligo(butyl methacrylate) |
| poly(butyl methacrylate-co-butadiene) |
Development of Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Methods for Trace Analysis
Chromatography is a fundamental technique for separating complex mixtures into their individual components. youtube.com For the analysis of Ethanesulfonic acid, butyl ester, several chromatographic methods are employed, each offering distinct advantages in terms of sensitivity, resolution, and applicability to different sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. zeptometrix.com The methodology combines two techniques: gas chromatography, which separates the components of a mixture, and mass spectrometry, which identifies and quantifies the separated components based on their mass-to-charge ratio. youtube.com
In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase. youtube.com Non-polar columns are generally effective for separating non-polar analytes. youtube.com
Once the individual components, such as this compound, exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated by a mass analyzer according to their mass-to-charge ratio. The detector generates a mass spectrum, which provides a unique fragmentation pattern or "fingerprint" for the molecule, allowing for its definitive identification. youtube.com The results are three-dimensional, providing a chromatogram for quantitative analysis and mass spectra for identity confirmation. youtube.com Research on other short-chain acid butyl esters has shown that simple cleavage is responsible for the primary fragmentation of the molecules, and the resulting mass spectral data are advantageous for identification. nih.gov This technique is a cornerstone in quality control for verifying product composition and detecting impurities. youtube.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. sbu.edu.tr It is particularly useful for compounds that are non-volatile or thermally unstable, which might be a consideration for this compound or its potential degradation products.
The principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. researchgate.net
A key aspect of HPLC is the choice of detector, which must be sensitive to the analyte of interest. For a compound like this compound, several detectors could be employed:
Diode-Array Detector (DAD): Provides absorbance spectra over a range of wavelengths (e.g., 190-640 nm), which can aid in peak identification and purity assessment. sbu.edu.tr
Fluorescence Detector (FLD): Offers high sensitivity and selectivity for compounds that fluoresce. If the target compound or a derivatized form is fluorescent, this detector can achieve very low detection limits. sbu.edu.trnih.gov
Refractive Index Detector (RID): A universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. sbu.edu.tr
The selection of the column, such as a C18 reversed-phase column, and the optimization of the mobile phase composition are critical for achieving the desired separation. sbu.edu.trnih.gov
Table 1: Typical HPLC System Parameters
| Parameter | Specification | Purpose |
| Flow Rate | 0.001 - 5 mL/min | Controls the speed of the mobile phase and analysis time. |
| Injection Volume | 0.1 - 100 µL | The amount of sample introduced into the system. |
| Column Oven Temperature | 5 - 80 °C | Influences analyte retention time and separation efficiency. |
| DAD Wavelength Range | 190 - 640 nm | For detecting compounds that absorb UV-Vis light. sbu.edu.tr |
| Fluorescence Wavelengths | Excitation: 200-1200 nm, Emission: 200-1200 nm | For highly sensitive detection of fluorescent compounds. sbu.edu.tr |
| Column Type | Poroshell 120 EC-C18, Zorbax Carbohydrate, XDB-C18 | Stationary phase where separation occurs. sbu.edu.tr |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the highly sensitive and selective detection power of tandem mass spectrometry. mdpi.com This hybrid technique is considered the gold standard for trace quantitative analysis in complex matrices due to its robustness, reliability, and excellent sensitivity. nih.gov
In an LC-MS/MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source, where molecules are ionized. The first mass analyzer (MS1) selects a specific ion (the precursor ion) corresponding to the mass of the target analyte, in this case, this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and significantly reduces background noise, allowing for accurate quantification at very low concentrations. mdpi.comnih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic conditions (mobile phase, column) to achieve good separation and the mass spectrometric parameters (ion source settings, collision energy) to maximize the signal of the analyte. mdpi.com
Table 2: Example Performance Characteristics from Validated LC-MS/MS Methods
| Validation Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.035 - 0.5 ng/mL | nih.govnih.gov |
| Limit of Quantitation (LOQ) | 0.10 - 1 ng/mL | nih.govnih.gov |
| Accuracy | 90 - 110 % | nih.gov |
| Intra-day Precision (RSD) | < 10 % | nih.gov |
| Inter-day Precision (RSD) | < 15 % | mdpi.comnih.gov |
| Correlation Coefficient (R²) | > 0.995 | nih.gov |
Derivatization Strategies for Enhanced Detectability
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For chromatographic methods, this often means creating a derivative that is more volatile, more thermally stable, or more easily detected.
In the context of this compound, a potential degradation product could be the parent ethanesulfonic acid. Sulfonic acids are non-volatile and cannot be directly analyzed by GC-MS. To overcome this, a derivatization strategy such as silylation is employed.
Silylation involves replacing the active hydrogen in the sulfonic acid group (-SO₃H) with a trimethylsilyl (B98337) (TMS) group. This reaction converts the non-volatile sulfonic acid into a volatile and thermally stable silyl (B83357) ester, making it amenable to GC-MS analysis. nih.gov This approach has been successfully used for other acidic compounds, such as bile acids, where derivatization into trimethylsilyl ethers significantly improved their chromatographic behavior. nih.gov The resulting TMS derivative will produce a characteristic mass spectrum, allowing for both identification and quantification. This strategy dramatically increases the applicability of GC-MS to a wider range of related analytes and degradation products.
Quantitative Method Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the quantitative analysis of this compound, method validation ensures the reliability, accuracy, and precision of the results. The key parameters evaluated during validation are defined by international guidelines. europa.eu
A validated method provides confidence that the measurements are accurate and reproducible. The process involves a series of experiments to assess the following characteristics:
Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations of the analyte and is reported as percent recovery. europa.eu A minimum of nine determinations over at least three concentration levels is typically required. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (intra-day and inter-day). nih.goveuropa.eu
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For an assay, this is typically 80% to 120% of the test concentration. europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
Table 3: Summary of Quantitative Method Validation Parameters
| Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness of measured value to the true value. | Typically 85-115% recovery. mdpi.com |
| Precision | Agreement between repeated measurements. | RSD ≤ 15%. mdpi.com |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r or R²) ≥ 0.99. |
| Range | Concentration interval of acceptable performance. | Defined by linearity, accuracy, and precision studies. europa.eu |
| LOQ | Lowest concentration reliably quantified. | Analyte response is determinable with accuracy and precision. |
| Robustness | Resilience to small changes in method parameters. | No significant impact on results from varied parameters. europa.eu |
Accuracy, Precision, and Limits of Detection
Method validation is a critical step in the development of analytical procedures, establishing the performance characteristics of the method. For sulfonate esters, including butyl ethanesulfonate (B1225610), this involves demonstrating acceptable accuracy, precision, and sensitivity.
Accuracy is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured. For a series of sulfonate esters, including n-butyl esters, analyzed in a drug substance, recoveries have been reported to range from 86% to 100%, depending on the sample preparation method. researchgate.net
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An LC-MS method developed for the determination of twelve different sulfonate esters demonstrated good precision, with RSD values below 8%. nih.gov
Limits of Detection (LOD) and Limits of Quantification (LOQ) are indicators of a method's sensitivity. The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Advanced techniques like GC-MS/MS and LC-MS/MS operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode achieve exceptionally low limits. shimadzu.comnih.gov For instance, an LC-MS/MS method using an Atmospheric Pressure Chemical Ionization (APCI) source achieved LODs of 2-4 ng/mL for a range of sulfonate esters. nih.gov A highly sensitive GC-MS/MS method reported even lower LOQs, ranging from 0.10 to 1.05 ng/mL for nine different sulfonate esters. researchgate.net
Table 1: Performance Characteristics of Analytical Methods for Sulfonate Esters
| Parameter | Method | Analytes | Result | Source(s) |
| Accuracy (Recovery) | HPLC/MS | n-Butyl benzenesulfonate (B1194179) & others | 86% - 100% | researchgate.net |
| Precision (RSD) | LC-MS/MS (APCI) | 12 Sulfonate Esters | <8% | nih.gov |
| Limit of Detection (LOD) | LC-MS/MS (APCI-SRM) | 12 Sulfonate Esters | 2-4 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | HPLC/MS | Sulfonate Esters | 2.5 - 5 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | GC-MS/MS (MRM) | 9 Sulfonate Esters | 0.10 - 1.05 ng/mL | researchgate.net |
Use of Internal Standards for Absolute Quantification
Absolute quantification using mass spectrometry benefits greatly from the use of an internal standard (IS). An IS is a compound with similar chemical and physical properties to the analyte, which is added in a known quantity to both calibration standards and unknown samples. researchgate.net The ratio of the analyte's signal to the IS signal is then used for quantification. This approach corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. nih.gov
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H). thermofisher.comisolife.nl SIL standards have nearly identical chemical properties, extraction characteristics, and chromatographic retention times as the analyte, and they co-elute, correcting for matrix effects and ionization suppression or enhancement. thermofisher.comisolife.nl When a SIL version of this compound is not available, a structurally similar compound that does not naturally occur in the sample can be used. thermofisher.com The concentration of the internal standard should be carefully chosen to be well above the LOQ but not so high as to cause ionization suppression of the target analyte. thermofisher.com
Application in Complex Chemical Matrices
Pharmaceutical drug substances represent a complex chemical matrix where trace-level impurities like this compound must be reliably quantified. shimadzu.com The high concentration of the active pharmaceutical ingredient (API) can interfere with the detection of the impurity, a phenomenon known as a matrix effect.
Advanced analytical techniques such as GC-MS/MS and LC-MS/MS are particularly well-suited for this challenge due to their high selectivity. shimadzu.comresearchgate.net By using modes like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion of the target analyte and a specific product ion formed by its fragmentation. This highly specific detection scheme filters out the noise from the complex matrix, allowing for accurate quantification of the impurity even in the presence of high concentrations of the API. shimadzu.comresearchgate.net For example, a GC/FID and HPLC/MS single ion monitoring method was successfully evaluated for determining trace levels of various sulfonate esters, including n-butyl esters, in drug substances, achieving detection limits as low as 0.01-0.1 ppm from a 50 mg/mL solution. researchgate.net
The choice of sample preparation and chromatographic conditions is also crucial. The solubility of the drug substance may dictate the choice of solvent, and the stability of the sulfonate ester in the sample solution must be considered, sometimes requiring that samples be prepared immediately before analysis. researchgate.net
Interactions with Chemical and Model Biological Systems Mechanistic & Research Focus
Reactivity with Nucleophilic Reagents
Studies on Interaction with Amines
The reaction between Ethanesulfonic acid, butyl ester and amines proceeds via a nucleophilic substitution mechanism. Primary and secondary amines, acting as nucleophiles, attack the electrophilic α-carbon of the butyl group, leading to the displacement of the ethanesulfonate (B1225610) anion.
The general reaction can be described as an SN2 (bimolecular nucleophilic substitution) process. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the oxygen of the sulfonate group. blogspot.comchemguide.co.uk This forms a transition state where a new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-oxygen bond. blogspot.com The stability of the resulting ethanesulfonate anion as a leaving group drives the reaction forward. youtube.com
If a primary amine (R-NH₂) is used, a secondary amine salt is initially formed. In the presence of excess primary amine, a proton transfer can occur to yield the free secondary amine. chemguide.co.uk This newly formed secondary amine can then act as a nucleophile itself, potentially leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt if it reacts further with the butyl ethanesulfonate. chemguide.co.uk This potential for multiple substitutions can lead to a mixture of products. chemguide.co.uk
| Reactant | Product Type | Reaction Mechanism |
|---|---|---|
| Primary Amine (e.g., Butylamine) | Secondary Amine Salt / Secondary Amine | SN2 Nucleophilic Substitution |
| Secondary Amine | Tertiary Amine Salt / Tertiary Amine | SN2 Nucleophilic Substitution |
| Tertiary Amine | Quaternary Ammonium Salt | SN2 Nucleophilic Substitution |
Studies on Interaction with Alcohols
The reaction of this compound with an alcohol (R'-OH) is known as transesterification. This process involves the exchange of the butyl alkoxy group for the alkoxy group of the reacting alcohol, resulting in the formation of a new ester and butanol. wikipedia.org This reaction is typically catalyzed by either an acid or a base.
Under acidic conditions, a proton is donated to the carbonyl-like oxygen of the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the incoming alcohol. wikipedia.org Under basic conditions, the catalyst removes a proton from the reacting alcohol, increasing its nucleophilicity. wikipedia.orgresearchgate.net The resulting alkoxide then attacks the electrophilic carbon of the butyl group.
The transesterification mechanism involves the formation of a tetrahedral intermediate. wikipedia.org The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in excess, or one of the products (like butanol) is removed from the reaction mixture as it forms. wikipedia.org
Interactions with Chiral Separating Media
As a chiral compound (if an asymmetric center is present, for example, through isotopic labeling or substitution on the alkyl chain), this compound can be separated into its enantiomers using chiral chromatography. This separation relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Mechanisms of Enantiomeric Recognition on Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for chiral separations. chiralpedia.comresearchgate.net The chiral recognition mechanism on these phases is a complex process involving multiple non-covalent interactions. chiralpedia.com The polysaccharide polymers form helical grooves that create chiral environments.
For a molecule like this compound, enantiomeric recognition would be governed by a combination of interactions:
Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, interacting with donor sites on the CSP, such as the carbamate (B1207046) groups in phenylcarbamate-derivatized polysaccharides.
Steric Interactions: The three-dimensional fit of the enantiomer into the chiral groove of the CSP is crucial. One enantiomer will fit more favorably than the other, leading to a stronger interaction and longer retention time on the column. chiralpedia.com
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different association constants, allowing for their chromatographic separation.
Influence of Mobile Phase Additives on Chiral Interactions
The composition of the mobile phase significantly affects chiral recognition and separation efficiency. For neutral compounds like this compound, mobile phase additives are often not necessary under normal-phase conditions. chiraltech.com However, the choice of the primary solvent and the polar modifier (like an alcohol) can alter the interactions between the analyte and the CSP. An increase in the polarity of the mobile phase can sometimes affect the retention and even the elution order of enantiomers. nih.gov
In cases where the stationary phase contains residual acidic silanol (B1196071) groups, basic additives such as diethylamine (B46881) (DEA) or butylamine (B146782) might be used to improve peak shape. chiraltech.comresearchgate.net Conversely, for acidic or basic analytes, acidic (e.g., trifluoroacetic acid, TFA) or basic additives are used to suppress the ionization of the analyte, which enhances the specific interactions required for chiral recognition. chiraltech.comresearchgate.net Since this compound is a neutral analyte, such additives would primarily serve to interact with the stationary phase rather than the analyte itself.
| Factor | Influence on Chiral Recognition |
|---|---|
| Chiral Stationary Phase (CSP) Type | Provides the chiral environment; interactions (H-bonding, dipole-dipole, steric) depend on CSP chemistry (e.g., polysaccharide vs. cyclodextrin). chiralpedia.comnih.gov |
| Mobile Phase Composition | Solvent polarity can modulate the strength of interactions between the analyte and CSP, affecting retention and selectivity. nih.gov |
| Mobile Phase Additives | Generally not required for neutral analytes but can be used to suppress silanol activity (basic additives) or control ionization of acidic/basic analytes (acidic/basic additives). chiraltech.comresearchgate.net |
| Temperature | Affects the thermodynamics of interaction, influencing both retention time and the resolution between enantiomers. |
Mimicry of Biological Membranes for Mechanistic Studies
Model biological membranes, such as lipid bilayers in the form of liposomes or supported lipid membranes, are essential tools for studying the interactions of molecules with cell membranes. nih.gov While specific studies employing this compound for this purpose are not prominent, its physicochemical properties suggest it could serve as a probe in such systems.
This compound is an amphiphilic molecule, possessing a polar head group (the ethanesulfonate moiety) and a nonpolar tail (the butyl chain). This structure is analogous to, though much simpler than, naturally occurring phospholipids. Due to its amphiphilicity, it would be expected to intercalate into model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC).
The insertion of such a molecule into a lipid bilayer can perturb the membrane's physical properties. For instance, it could alter membrane fluidity, thickness, and the packing of lipid acyl chains. These perturbations can be monitored using various biophysical techniques, such as fluorescence spectroscopy with membrane probes like 1,6-diphenylhexatriene (DPH) or 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiI), which report on changes in their local environment. nih.gov By observing how this compound affects these properties, researchers can gain mechanistic insights into how small, amphiphilic molecules interact with and modify the structure and dynamics of biological membranes.
Formation of Amphiphilic Structures for Membrane Models
The amphiphilic character of alkyl sulfonates, such as this compound, allows them to self-assemble in aqueous environments and interact with lipid bilayers, which are the primary components of cell membranes. These interactions are crucial for the formation of various model membrane systems used in research.
Alkyl sulfonates can partition into lipid bilayers, a process driven by the hydrophobic effect, which favors the insertion of the nonpolar alkyl chain into the hydrophobic core of the membrane. The hydrophilic sulfonate headgroup typically remains at the aqueous interface. This partitioning can alter the physical properties of the membrane, such as its fluidity and permeability.
The interaction of ionic detergents, including n-alkyl sulfates, with lipid membranes has been studied using techniques like isothermal titration calorimetry (ITC) and dynamic light scattering (DLS). These studies reveal that the binding of these molecules to lipid vesicles is influenced by the length of the alkyl chain and the nature of the headgroup. For instance, the anionic SO₄⁻ headgroup has been shown to make a minimal contribution to the binding energy when interacting with lipid membranes, with the hydrophobic tail being the primary driver of insertion. researchgate.netnih.gov The free energies of binding for n-alkyl sulfates to lipid membranes have been found to range from -4 to -10 kcal/mol, showing a linear dependence on the alkyl chain length. researchgate.netnih.gov
The formation of mixed micelles, composed of both lipids and alkyl sulfonates, is a key aspect of how these surfactants can be used to create model systems. At low concentrations, alkyl sulfonate monomers can insert into a lipid bilayer. As the concentration increases, they can saturate the membrane and eventually solubilize it, forming mixed micelles. acs.org These mixed micellar systems are valuable for studying the structure and function of membrane proteins in a non-lamellar environment. The process of solubilization is complex and depends on factors such as the concentration of the surfactant, the lipid composition, and the temperature. acs.org
The ability of alkyl sulfonates to form these structures makes them useful tools in the creation of model membranes like liposomes and micelles, which serve as simplified systems for studying complex biological processes. cambridge.orgnih.gov
Investigation of Membrane-Protein Interactions in Model Systems
The interaction between proteins and surfactants, including alkyl sulfonates, is a well-studied area, providing insights into how these molecules can modulate protein structure and function, particularly in the context of a membrane environment. nih.gov Anionic surfactants like sodium alkyl sulfates are known to interact with proteins, often leading to denaturation at high concentrations. nih.gov
The binding of ionic surfactants to proteins is generally characterized by several phases. nih.gov Initially, at low concentrations, individual surfactant molecules can bind to specific sites on the protein, often driven by electrostatic interactions. nih.govdiva-portal.org As the surfactant concentration increases, cooperative binding occurs, where the binding of more surfactant molecules is facilitated, leading to the formation of micelle-like aggregates on the protein surface. diva-portal.org This cooperative binding can induce significant conformational changes in the protein, including unfolding. diva-portal.orgresearchgate.net
Research on the interaction between lysozyme (B549824) and sodium alkyl sulfates has shown that the length of the alkyl chain of the surfactant influences the phase behavior of the protein-surfactant mixture. capes.gov.br Similarly, studies with bovine serum albumin (BSA) and homologous series of n-alkyl sulfates and sulfonates have demonstrated that the number of specific binding sites on the protein increases with the length of the hydrocarbon chain. diva-portal.org
The subtle difference in the headgroup, for example between a sulfate (B86663) and a sulfonate, can also impact the interaction. Studies comparing sodium alkyl sulfates (CnSO₄) and sodium alkyl sulfonates (CnSO₃) have shown that sulfonates tend to interact more weakly with polymers like polyethylene (B3416737) oxide than their sulfate counterparts, suggesting that the precise nature of the hydrophilic headgroup is an important determinant of the interaction strength. researchgate.net
These findings highlight the potential utility of alkyl sulfonates, and by extension this compound, as tools to probe membrane-protein interactions. By systematically varying the concentration and structure of the alkyl sulfonate, researchers can investigate the stability of membrane proteins, the energetics of protein unfolding at interfaces, and the role of specific lipid-protein interactions in a controlled, model system.
Data Tables
Table 1: Thermodynamic Parameters for the Binding of n-Alkyl Sulfates to Lipid Membranes
| Alkyl Chain Length | Binding Enthalpy (ΔH⁰mem) (kcal/mol) | Free Energy of Binding (ΔG⁰mem) (kcal/mol) |
| C10 | -0.4 to -4.2 | -4 to -10 |
| C12 | -0.4 to -4.2 | -4 to -10 |
| C14 | -0.4 to -4.2 | -4 to -10 |
| C16 | -0.4 to -4.2 | -4 to -10 |
Data adapted from studies on n-alkyl-SO₄⁻ binding to lipid vesicles at 25°C. The binding enthalpies show little correlation with chain length, while the free energy of binding shows a linear dependence. researchgate.netnih.gov
Table 2: Summary of Alkyl Sulfonate Interactions with Model Systems
| Interacting System | Key Findings | Relevant Techniques |
| Lipid Bilayers | Partitioning into the membrane is driven by the hydrophobic alkyl chain. Can induce changes in membrane properties and lead to the formation of mixed micelles at higher concentrations. | Isothermal Titration Calorimetry (ITC), Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS) |
| Soluble Proteins (e.g., Lysozyme, BSA) | Binding occurs in stages, from specific binding at low concentrations to cooperative binding and protein unfolding at higher concentrations. The length of the alkyl chain influences binding affinity. | Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), Dynamic Light Scattering (DLS) |
Future Directions in Ethanesulfonic Acid, Butyl Ester Research
Exploration of Novel Synthetic Routes with Green Chemistry Principles
The traditional synthesis of sulfonate esters often involves the reaction of a sulfonic acid with an alcohol, frequently requiring a strong acid catalyst and conditions that can be harsh and generate significant waste. Future research will undoubtedly focus on aligning the synthesis of Ethanesulfonic acid, butyl ester with the principles of green chemistry.
Key areas of exploration include:
Heterogeneous Catalysis: Moving away from homogeneous catalysts like sulfuric acid can simplify product purification and catalyst recycling. Future work should investigate the efficacy of various solid acid catalysts for the esterification of ethanesulfonic acid with butanol. researchgate.net Materials such as sulfonic acid-functionalized silicas or ion-exchange resins, which have shown promise in other esterification reactions, could offer a more sustainable alternative. researchgate.netdergipark.org.tr
Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in ester synthesis, often under milder conditions. researchgate.net A systematic study on the application of these energy sources to the synthesis of butyl ethanesulfonate (B1225610) could reveal more energy-efficient production methods. researchgate.net
Sustainable Media: Replacing conventional volatile organic solvents (VOCs) with more environmentally benign alternatives is a core tenet of green chemistry. rsc.org Research into using deep eutectic solvents (DES) or ionic liquids (ILs) as both the solvent and catalyst for the synthesis of butyl ethanesulfonate could lead to cleaner and more efficient processes. rsc.orgsemanticscholar.org These solvents are known for their low vapor pressure, thermal stability, and potential for recyclability. semanticscholar.org
| Synthetic Method | Typical Catalyst/Conditions | Potential Green Chemistry Advantages | Research Focus for Butyl Ethanesulfonate |
|---|---|---|---|
| Conventional Esterification | Concentrated H₂SO₄, heat | Well-established, high conversion | Baseline for comparison |
| Heterogeneous Catalysis | Sulfonic acid-functionalized silica (B1680970), Amberlyst-15 | Easy catalyst separation and reuse, reduced waste | Screening of solid acid catalysts for activity and stability researchgate.netdergipark.org.tr |
| Ultrasound-Assisted Synthesis | p-Toluenesulfonic acid, sonication | Shorter reaction times, milder conditions, improved yields | Optimization of reaction parameters (frequency, power, time) researchgate.net |
| Deep Eutectic Solvents (DES) | Choline chloride/Urea, p-TSA based DES | Biodegradable, low cost, dual solvent-catalyst role | Synthesis and testing of suitable DES for the specific reaction dergipark.org.trrsc.org |
Advanced Mechanistic Studies of Under-explored Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to process optimization and control. While the general mechanism for sulfonate ester formation is understood to proceed via protonation of the alcohol followed by nucleophilic attack, detailed kinetic and mechanistic studies on specific esters like butyl ethanesulfonate are lacking. acs.orgenovatia.com
Future research should aim to:
Elucidate Reaction Kinetics: A detailed kinetic study of the esterification of ethanesulfonic acid with butanol under various catalytic systems (as outlined in 10.1) is needed. This would involve determining reaction orders, rate constants, and activation energies, providing critical data for reactor design and process scale-up. researchgate.net
Investigate Solvolysis Pathways: The stability of sulfonate esters is crucial for their application. acs.orgresearchgate.net Mechanistic studies on the solvolysis (hydrolysis and alcoholysis) of butyl ethanesulfonate are necessary. enovatia.combeilstein-journals.orgnih.gov Understanding the rates and pathways of degradation under different conditions (e.g., pH, temperature, solvent composition) is vital, particularly as sulfonate esters can be potential genotoxic impurities in other processes. acs.orgresearchgate.net
Probe Reaction Intermediates: The application of advanced spectroscopic techniques (e.g., in-situ NMR, IR) and isotopic labeling could provide definitive evidence for the proposed reaction intermediates and transition states. enovatia.com Confirming the precise nature of the intermediates in the formation and degradation of butyl ethanesulfonate would allow for more targeted control of the reaction.
Development of New Catalytic Applications in Sustainable Chemistry
Recent research has unveiled a previously unexplored facet of alkylating agents like alkyl sulfonates: their potential to act as catalysts through noncovalent "carbon bond" interactions. chemrxiv.org This opens up an entirely new field of research for this compound, moving it from a simple chemical entity to a potential enabler of sustainable chemical transformations.
Future directions include:
Carbon Bond Catalysis: Investigating the ability of butyl ethanesulfonate to act as a Lewis acid catalyst in reactions such as acetalization, enolization, or Friedel-Crafts-type reactions is a promising new frontier. chemrxiv.org The electrophilic nature of the sp³-hybridized carbon attached to the sulfonate group could be harnessed to activate carbonyls and other substrates. chemrxiv.org
Tandem Reaction Design: Exploring the dual role of butyl ethanesulfonate as both a reactant (e.g., as a butylating agent) and a catalyst in a single pot could lead to highly efficient, atom-economical synthetic procedures.
Immobilized Sulfonate Catalysts: To enhance recyclability and applicability in continuous processes, future work could focus on immobilizing butyl ethanesulfonate or similar sulfonate esters onto solid supports, creating novel, stable, and reusable carbon-bond catalysts.
Integration with Emerging Chemical Technologies
The translation of novel chemical processes from the lab to industrial scale can be accelerated by adopting emerging technologies. Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability.
Future research in this area should focus on:
Continuous Synthesis in Microreactors: Developing a continuous flow process for the synthesis of this compound. nih.gov Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields, improved purity, and enhanced safety, especially for potentially exothermic reactions. nih.gov
In-line Purification and Analysis: Integrating flow synthesis with in-line purification (e.g., liquid-liquid extraction, membrane separation) and analytical techniques (e.g., IR, HPLC) would enable a fully automated and controlled production system.
Process Automation and Optimization: Utilizing automated feedback loops and machine learning algorithms to optimize the flow synthesis of butyl ethanesulfonate in real-time, exploring a wide parameter space to identify the most efficient and robust operating conditions.
Expansion of Computational Modeling Capabilities for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, reducing the need for extensive and time-consuming experimental work. For a compound like this compound, where experimental data is limited, computational modeling is an invaluable tool for guiding future research.
Key areas for development include:
Predicting Reaction Energetics: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model the synthetic and degradation pathways of butyl ethanesulfonate. mdpi.com Such calculations can predict the thermodynamic favorability and kinetic barriers of different reaction routes, helping to identify the most promising synthetic strategies and understand stability issues. mdpi.com
Modeling Catalytic Activity: If butyl ethanesulfonate is explored as a carbon-bond catalyst, computational modeling will be essential to understand the nature of the noncovalent interactions with the substrate and to predict its catalytic efficacy in various reactions. chemrxiv.org
Developing Structure-Property Relationships: Using quantitative structure-activity relationship (QSAR) models and machine learning to predict the physical, chemical, and potentially toxicological properties of butyl ethanesulfonate and related alkyl sulfonates. mdpi.com This predictive capability is crucial for designing safer and more effective molecules. mdpi.com
| Computational Method | Research Application | Predicted Output/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, thermodynamic stability mdpi.com |
| Molecular Dynamics (MD) | Solvent Effects & Solvolysis | Solvent-solute interactions, diffusion rates, degradation pathways |
| QSAR/Machine Learning | Property Prediction | Physicochemical properties, potential biological activity, toxicity mdpi.com |
| Computational Fluid Dynamics (CFD) | Flow Reactor Design | Optimal mixing, heat transfer, and residence time distribution |
Refinement of Analytical Methods for Complex and Dynamic Chemical Systems
The ability to accurately detect and quantify a target compound is the bedrock of chemical research and development. Given that alkyl sulfonates are often monitored as potential genotoxic impurities, sensitive analytical methods are critical.
Future research should focus on:
High-Sensitivity Quantification: Developing and validating robust methods for the trace-level detection of butyl ethanesulfonate in various matrices using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govsigmaaldrich.com The choice of ionization technique (e.g., ESI vs. APCI) can significantly impact sensitivity and should be systematically evaluated. nih.gov
Real-Time Reaction Monitoring: Adapting analytical techniques for the real-time, in-situ monitoring of the synthesis or degradation of butyl ethanesulfonate. This could involve interfacing process analytical technology (PAT) probes, such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, with reaction vessels or flow reactors.
Analysis in Complex Matrices: Establishing methods for the efficient extraction and analysis of butyl ethanesulfonate from complex mixtures, such as crude reaction products or environmental samples. This is crucial for assessing reaction efficiency, product purity, and potential environmental fate. Direct analysis techniques, such as thermal desorption-mass spectrometry, could offer rapid screening capabilities without extensive sample preparation. acs.org
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing ethanesulfonic acid butyl ester in a laboratory setting?
- Methodological Answer : Ethanesulfonic acid butyl ester can be synthesized via esterification of ethanesulfonic acid with butanol using acid catalysis (e.g., sulfuric acid) or coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to activate the sulfonic acid group. Post-synthesis, purification is achieved through fractional distillation or column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks for butyl chain and sulfonate ester), infrared (IR) spectroscopy to confirm ester linkage (~1250 cm⁻¹ for S=O stretching), and mass spectrometry for molecular ion validation. Ensure purity via HPLC with UV detection at 210–220 nm .
Q. How can researchers validate the purity and stability of ethanesulfonic acid butyl ester under varying experimental conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility under acidic/basic conditions (e.g., pH 2–12 buffers) via time-resolved HPLC analysis. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Purity validation involves gas chromatography (GC) with flame ionization detection (FID) or LC-MS to detect trace byproducts (e.g., unreacted ethanesulfonic acid or butanol). Include control experiments with deuterated solvents in NMR to rule out solvent interactions .
Advanced Research Questions
Q. How does the alkyl chain length of ethanesulfonic acid esters influence their resolution in capillary electrophoresis when interacting with proteins like transferrin?
- Methodological Answer : The butyl ester’s longer alkyl chain enhances hydrophobic interactions with transferrin’s binding pockets compared to methyl/ethyl analogs, improving resolution in capillary electrophoresis. Optimize separation using low ionic strength MES buffer (pH 6) and coated capillaries to minimize electroosmotic flow. For example, butyl ester enantiomers achieve baseline separation (>1.5 resolution) under 15 kV voltage, while methyl esters require buffer additives (e.g., cyclodextrins) for comparable results. Tabulate resolution values under varying conditions:
| Ester Type | Buffer pH | Voltage (kV) | Resolution (Rs) |
|---|---|---|---|
| Butyl | 6.0 | 15 | 1.8 |
| Ethyl | 6.0 | 20 | 1.2 |
| Methyl | 6.0 | 15 | 0.9 |
Adjusting voltage and buffer ionic strength can reverse resolution trends, highlighting the need for iterative optimization .
Q. What experimental strategies resolve contradictions in reported data on ethanesulfonic acid butyl ester’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example, in polar aprotic solvents (e.g., DMF), the ester may undergo hydrolysis instead of substitution. Systematically vary solvents (DMF vs. THF), temperatures (25°C vs. 60°C), and nucleophile concentrations (e.g., NaN₃, NaI) to identify dominant pathways. Use kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations to model transition states. Cross-validate results with in situ FTIR to track functional group transformations .
Q. How can researchers design experiments to probe the interaction of ethanesulfonic acid butyl ester with lipid bilayers or membrane proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with model membranes (e.g., DOPC liposomes). For membrane protein studies, use fluorescence quenching assays with tryptophan-rich proteins (e.g., serum albumin) and monitor Förster resonance energy transfer (FRET) changes. Molecular dynamics (MD) simulations can predict insertion energetics, guided by the ester’s logP value (estimated ~2.1) and partial charges .
Methodological Considerations
Q. What analytical techniques are most suitable for quantifying trace impurities in ethanesulfonic acid butyl ester?
- Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode is optimal for detecting sulfonic acid byproducts (e.g., residual ethanesulfonic acid). Pair with ion chromatography (IC) for sulfate ion quantification. For volatile impurities, use GC-MS with a DB-5MS column and He carrier gas. Include internal standards (e.g., deuterated butanol) to correct for matrix effects .
Q. How can researchers mitigate ester hydrolysis during long-term storage or in aqueous reaction media?
- Answer : Store the ester under inert atmosphere (Ar/N₂) at −20°C with molecular sieves (3Å) to absorb moisture. In aqueous reactions, use stabilizing agents like crown ethers (18-crown-6) to sequester metal ions that catalyze hydrolysis. Alternatively, employ micellar catalysis with nonionic surfactants (e.g., Brij-35) to create hydrophobic microenvironments .
Data Interpretation & Conflict Resolution
Q. How should researchers address discrepancies in reported toxicity profiles of ethanesulfonic acid derivatives?
- Answer : Discrepancies may stem from model organism variability (e.g., zebrafish vs. murine hepatocytes) or exposure durations. Conduct comparative studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Cross-reference with EPA evidence synthesis protocols to evaluate study confidence levels, focusing on dose-response consistency and endpoint relevance (e.g., hepatotoxicity vs. neurotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
